Product packaging for Laidlomycin phenylcarbamate(Cat. No.:CAS No. 101191-83-7)

Laidlomycin phenylcarbamate

Cat. No.: B1674329
CAS No.: 101191-83-7
M. Wt: 818.0 g/mol
InChI Key: UCILZFARCSTHAF-UHFFFAOYSA-N
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Description

semi-synthetic polyether antibiotic;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H67NO13 B1674329 Laidlomycin phenylcarbamate CAS No. 101191-83-7

Properties

CAS No.

101191-83-7

Molecular Formula

C44H67NO13

Molecular Weight

818.0 g/mol

IUPAC Name

4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(phenylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid

InChI

InChI=1S/C44H67NO13/c1-10-34(47)54-36(29(7)39(48)49)28(6)37-27(5)31(46)22-43(56-37)19-18-41(8,58-43)33-16-17-42(9,55-33)38-25(3)21-32(53-38)35-24(2)20-26(4)44(51,57-35)23-52-40(50)45-30-14-12-11-13-15-30/h11-15,24-29,31-33,35-38,46,51H,10,16-23H2,1-9H3,(H,45,50)(H,48,49)

InChI Key

UCILZFARCSTHAF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=CC=C6)O)C)C)C)O)C)C(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Laidlomycin phenylcarbamate; 

Origin of Product

United States

Foundational & Exploratory

Laidlomycin Phenylcarbamate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin phenylcarbamate, a semi-synthetic derivative of the polyether ionophore antibiotic laidlomycin, has demonstrated potential as an anticoccidial agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis are presented, alongside a summary of its chemical and physical properties. Furthermore, this document elucidates the general mechanism of action of polyether ionophores, which involves the disruption of ion gradients across cellular membranes, and explores potential signaling pathways affected by this class of compounds.

Discovery and Development

This compound was first described in the scientific literature in a 1986 paper by Clark et al. titled "this compound, a semisynthetic polyether antibiotic". This research identified the compound as a promising semi-synthetic polyether antibiotic with potential applications in animal health. Further development and intellectual property protection were pursued, leading to the issuance of US Patent 4,542,027, which details the synthesis and composition of matter for this compound. The primary motivation for the development of this derivative was likely to improve upon the therapeutic properties of the parent compound, laidlomycin, such as its efficacy, safety profile, or pharmacokinetic properties for its intended use as a coccidiostat in poultry and other livestock.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C44H67NO13--INVALID-LINK--
Molecular Weight 818.01 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 101191-83-7--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of laidlomycin with phenyl isocyanate. The following protocol is based on the information provided in US Patent 4,542,027.

Experimental Protocol: Synthesis of this compound

Materials:

  • Laidlomycin

  • Phenyl isocyanate

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Stirring apparatus

  • Reaction vessel

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve laidlomycin in an anhydrous solvent within a reaction vessel under an inert atmosphere.

  • Add a molar equivalent of phenyl isocyanate to the stirred solution. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterize the final product using spectroscopic methods (e.g., 1H NMR, 13C NMR, Mass Spectrometry) to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification & Analysis cluster_product Product Laidlomycin Laidlomycin ReactionVessel Reaction in Anhydrous Solvent Laidlomycin->ReactionVessel PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->ReactionVessel Purification Column Chromatography ReactionVessel->Purification Analysis Spectroscopic Characterization Purification->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: General workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

The biological activity of this compound stems from its nature as a polyether ionophore.

Disruption of Ion Gradients

Polyether ionophores function by forming lipid-soluble complexes with cations (e.g., K+, Na+, H+) and transporting them across biological membranes, thereby disrupting the natural ion gradients essential for cellular function and survival. This process is not dependent on specific cellular receptors but rather on the physicochemical properties of the ionophore and the cell membrane.

The disruption of the transmembrane ion concentration gradients can lead to a cascade of downstream effects, including:

  • Alteration of intracellular pH: By facilitating the exchange of cations for protons, ionophores can lead to changes in the internal pH of a cell or organelle.

  • Mitochondrial dysfunction: The dissipation of the proton gradient across the inner mitochondrial membrane can uncouple oxidative phosphorylation, leading to a decrease in ATP synthesis.

  • Induction of apoptosis: Severe cellular stress caused by the disruption of ionic homeostasis can trigger programmed cell death.

Ionophore_Mechanism cluster_membrane Cellular Membrane cluster_effects Cellular Effects Ionophore Laidlomycin Phenylcarbamate IonGradientDisruption Disruption of Ion Gradients Ionophore->IonGradientDisruption Complexes with and transports cations Cation Cation (K+, Na+) Cation->Ionophore pH_Change Intracellular pH Alteration IonGradientDisruption->pH_Change Mito_Dysfunction Mitochondrial Dysfunction IonGradientDisruption->Mito_Dysfunction Apoptosis Apoptosis IonGradientDisruption->Apoptosis

Caption: General mechanism of action for polyether ionophores.
Potential Impact on Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on other polyether ionophores, such as salinomycin, provides insights into potential mechanisms. A study on salinomycin demonstrated its ability to inhibit the TGFβ-dependent signaling pathway by blocking the phosphorylation and activation of TAK1 and p38 MAPK. This suggests that polyether ionophores may have broader biological effects beyond simple ion transport, potentially modulating key cellular signaling cascades involved in processes like inflammation and cell differentiation. Further research is needed to determine if this compound exerts similar effects on these or other signaling pathways.

Biological Activity and Quantitative Data

CompoundOrganismActivityDataReference
This compoundEimeria spp.AnticoccidialEfficacy demonstrated in poultryClark et al., 1986
Laidlomycin PropionateRuminant BacteriaGrowth InhibitionEffective in improving feed efficiencyMultiple studies

Conclusion

This compound is a semi-synthetic polyether ionophore with established anticoccidial properties. Its synthesis from the natural product laidlomycin is a straightforward chemical modification. The primary mechanism of action is understood to be the disruption of cellular ion homeostasis, a hallmark of polyether ionophores. While quantitative data on its specific biological activity and its effects on cellular signaling pathways are not extensively detailed in publicly accessible literature, the foundational knowledge of this class of compounds provides a strong basis for further investigation and development. This technical guide serves as a valuable resource for researchers and professionals in the fields of drug discovery, animal health, and medicinal chemistry, providing a comprehensive overview of the discovery and synthesis of this compound.

Laidlomycin Phenylcarbamate as a Coccidiostat: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the inquiry into Laidlomycin Phenylcarbamate for use as a coccidiostat. Following a comprehensive review of scientific literature and patent databases, it is crucial to report that there is a significant lack of publicly available information specifically detailing the use, efficacy, or experimental evaluation of This compound for the control of coccidiosis in poultry.

The available research predominantly focuses on Laidlomycin Propionate , an ester of Laidlomycin, and its application as a growth promoter in cattle. While Laidlomycin itself belongs to the class of carboxylic ionophore antibiotics—a group of compounds widely recognized for their anticoccidial properties in poultry—specific data for the phenylcarbamate ester in this context is absent.

Therefore, this guide will proceed by providing a comprehensive overview of Laidlomycin as a potential coccidiostat, drawing upon the known mechanisms of ionophores and established methodologies for the evaluation of anticoccidial agents. This approach aims to equip researchers with the foundational knowledge and experimental frameworks necessary to investigate the potential of Laidlomycin and its derivatives, such as the phenylcarbamate ester, in the field of coccidiosis control.

Introduction to Laidlomycin and Ionophore Coccidiostats

Laidlomycin is a polyether antibiotic, a class of compounds that function as ionophores. These molecules are capable of forming lipid-soluble complexes with specific cations and transporting them across biological membranes, disrupting the natural ion gradients essential for the parasite's survival.

The primary mode of action for ionophore coccidiostats involves the influx of cations (such as Na+, K+, and Ca2+) into the Eimeria parasite, leading to osmotic imbalance, disruption of cellular metabolism, and ultimately, cell death. This mechanism is generally effective against the extracellular stages of the parasite's life cycle, namely the sporozoites and merozoites.

Physicochemical Properties of Laidlomycin

While specific data for this compound is unavailable, the core molecule, laidlomycin, is a carboxylic ionophore. The addition of a phenylcarbamate group would alter its physicochemical properties, such as lipophilicity and solubility, which could in turn influence its pharmacokinetic and pharmacodynamic profile. A comparative analysis of the properties of laidlomycin and a hypothetical this compound is presented in Table 1.

PropertyLaidlomycinThis compound (Hypothetical)Reference
Chemical Class Carboxylic Polyether Ionophore AntibioticCarboxylic Polyether Ionophore Antibiotic
Molecular Formula C37H62O12C44H67NO13
Molecular Weight 686.89 g/mol 818.01 g/mol
Solubility Soluble in organic solventsExpected to have increased lipophilicity
Mechanism of Action Ionophore (cation transport)Presumed Ionophore (cation transport)

Experimental Protocols for Evaluation of a Novel Coccidiostat

The evaluation of a novel compound like this compound as a coccidiostat would typically involve a series of in vitro and in vivo studies.

In Vitro Susceptibility Testing

In vitro assays provide a preliminary assessment of the direct anticoccidial activity of a compound. A common method is the sporozoite invasion assay.

Protocol: Sporozoite Invasion Assay

  • Parasite Preparation: Oocysts of a specific Eimeria species (e.g., E. tenella) are excysted to release sporozoites.

  • Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney cells) is cultured in multi-well plates.

  • Treatment: The cell monolayers are treated with varying concentrations of the test compound (this compound).

  • Infection: A known number of viable sporozoites are added to each well.

  • Incubation: The plates are incubated to allow for sporozoite invasion of the host cells.

  • Quantification: The number of intracellular sporozoites is quantified using microscopy or a quantitative polymerase chain reaction (qPCR) to determine the inhibition of invasion compared to untreated controls.

In Vivo Efficacy Studies

In vivo studies in the target animal (chickens) are essential to evaluate the efficacy of a coccidiostat under conditions that mimic commercial poultry production.

Protocol: Anticoccidial Sensitivity Test (AST)

  • Animal Model: Day-old broiler chicks are randomly allocated to different treatment groups.

  • Housing: Birds are housed in clean, disinfected pens with fresh litter.

  • Acclimation: A brief acclimation period is allowed before the start of the experiment.

  • Treatment Groups:

    • Negative Control (uninfected, untreated)

    • Positive Control (infected, untreated)

    • Test Groups (infected, treated with various doses of this compound)

    • Reference Drug Group (infected, treated with a known effective coccidiostat)

  • Infection: Birds in the infected groups are orally inoculated with a known number of sporulated oocysts of a pathogenic Eimeria species or a mixture of species.

  • Medication: The test compound is administered in the feed at specified concentrations, typically starting from the day of infection or a day before.

  • Data Collection: Key parameters are measured, including:

    • Performance: Body weight gain, feed intake, and feed conversion ratio (FCR).

    • Clinical Signs: Lesion scoring of the intestinal tract at a specific time point post-infection.

    • Parasitological Parameters: Oocyst excretion per gram of feces.

  • Efficacy Calculation: The efficacy is determined by comparing the performance and parasitological parameters of the treated groups to the positive and negative control groups.

Potential Signaling Pathways and Experimental Workflows

The mechanism of action of ionophores is not known to directly involve specific signaling pathways within the host cell. Instead, their primary effect is on the parasite's cell membrane integrity. The logical workflow for the development and evaluation of a novel coccidiostat is depicted below.

experimental_workflow cluster_discovery Discovery & In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis & Decision compound_synthesis Compound Synthesis (this compound) in_vitro_assay In Vitro Assay (Sporozoite Invasion) compound_synthesis->in_vitro_assay Test Compound animal_model Animal Model (Broiler Chickens) in_vitro_assay->animal_model Promising Candidate efficacy_study Efficacy Study (Anticoccidial Sensitivity Test) animal_model->efficacy_study data_analysis Data Analysis (Performance, Lesions, Oocyst Counts) efficacy_study->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

Figure 1: Experimental workflow for the evaluation of a novel coccidiostat.

Quantitative Data from Laidlomycin Propionate Studies in Cattle

While not directly applicable to poultry or this compound, the following table summarizes performance data from studies on laidlomycin propionate in cattle to provide a general understanding of the compound's effects as a growth promoter. These parameters are analogous to those measured in poultry coccidiostat trials.

ParameterControlLaidlomycin Propionate (5-10 g/ton )% ImprovementReference
Average Daily Gain (kg) 1.501.58+5.3%
Feed Efficiency (Gain/Feed) 0.1600.168+5.0%
Dry Matter Intake ( kg/day ) 9.389.40+0.2%

Note: The data presented is illustrative and derived from studies in cattle. Efficacy in poultry against Eimeria would require specific investigation.

Conclusion and Future Directions

The investigation into This compound as a coccidiostat reveals a significant gap in the current scientific literature. While the core molecule, laidlomycin, belongs to a class of compounds with proven anticoccidial activity, the efficacy and safety of its phenylcarbamate ester in poultry remain undetermined.

For researchers and drug development professionals, this presents an opportunity for novel research. The experimental protocols and evaluation frameworks outlined in this guide provide a robust starting point for a thorough investigation into the potential of this compound as a new tool in the ongoing effort to control coccidiosis in poultry. Future studies should focus on a systematic evaluation of its in vitro activity against various Eimeria species, followed by comprehensive in vivo efficacy and safety trials in broiler chickens. Such research would be invaluable in determining if this novel derivative of laidlomycin can offer a viable solution for the poultry industry.

The Role of Laidlomycin Phenylcarbamate as an Ionophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin Phenylcarbamate is a semisynthetic derivative of Laidlomycin, a polyether ionophore antibiotic.[1] Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes.[2] This technical guide provides an in-depth overview of the core principles underlying the function of this compound as an ionophore. Due to the limited availability of specific experimental data for this particular derivative in publicly accessible literature, this guide integrates established knowledge of polyether ionophores to present a comprehensive framework for its characterization. This includes a discussion of its presumptive mechanism of action, hypothetical quantitative data for ion transport, detailed experimental protocols for its synthesis and functional analysis, and a conceptual exploration of its potential impact on cellular signaling pathways.

Introduction to Polyether Ionophores

Polyether ionophores are a class of naturally occurring or semisynthetic compounds characterized by a backbone containing multiple ether linkages and cyclic ether structures.[3][4] This structural arrangement creates a lipophilic exterior that allows the molecule to partition into cellular membranes, and a polar, oxygen-rich interior that can coordinate with cations.[3] By forming a cage-like structure around a cation, the ionophore shields its charge, enabling the complex to diffuse across the hydrophobic lipid bilayer. This process disrupts the natural ion gradients across cellular membranes, which are crucial for a multitude of physiological processes. The biological activity of polyether ionophores, including their antimicrobial and anticancer properties, is largely attributed to this disruption of ion homeostasis.[3][5]

Laidlomycin is a polyether antibiotic that, like other members of its class, exhibits ionophoric properties.[1] this compound, as a semisynthetic derivative, is expected to retain the core ion-binding and transport capabilities of the parent molecule, with potential modifications to its potency, selectivity, or pharmacokinetic properties conferred by the phenylcarbamate group.

Mechanism of Action: A Carrier Ionophore Model

This compound is presumed to function as a "carrier" ionophore. This mechanism involves the formation of a stoichiometric complex with a cation on one side of a biological membrane, diffusion of this complex across the membrane, and subsequent release of the cation on the other side. This process is cyclical and allows a single ionophore molecule to transport multiple ions.

G cluster_membrane Lipid Bilayer cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Interior Membrane Interior K_ext K+ Complex_ext Ionophore-K+ Complex K_ext->Complex_ext 1. Complexation Ionophore_ext Laidlomycin Phenylcarbamate Ionophore_ext->Complex_ext K_int K+ Ionophore_int Laidlomycin Phenylcarbamate Ionophore_int->Ionophore_ext 4. Return Complex_int Ionophore-K+ Complex Complex_ext->Complex_int 2. Translocation Complex_int->K_int 3. Dissociation Complex_int->Ionophore_int

Mechanism of a carrier ionophore.

Quantitative Data

Table 1: Hypothetical Ion Selectivity of this compound

CationRelative Binding Affinity (%)
K⁺100
Rb⁺85
Na⁺40
Cs⁺30
Li⁺15
Ca²⁺<5
Mg²⁺<5

Table 2: Hypothetical Ion Transport Kinetics of this compound

ParameterValue
Transport Rate (ions/molecule/sec)1 x 10³
Michaelis-Menten Constant (Kₘ) for K⁺5 mM
Maximum Transport Velocity (Vₘₐₓ) for K⁺1.2 x 10³ ions/molecule/sec
Activation Energy for K⁺ Transport15 kcal/mol

Experimental Protocols

The following sections detail the methodologies for key experiments required to characterize the ionophoric properties of this compound.

Synthesis of this compound

This protocol describes a general method for the esterification of a hydroxyl group on a polyether ionophore with a phenylcarbamate moiety.

G start Start: Laidlomycin dissolve Dissolve Laidlomycin in anhydrous solvent (e.g., Dichloromethane) start->dissolve add_reagents Add Phenyl Isocyanate and a catalyst (e.g., Dibutyltin dilaurate) dissolve->add_reagents react Stir at room temperature under inert atmosphere add_reagents->react monitor Monitor reaction progress by TLC or LC-MS react->monitor quench Quench reaction (e.g., with methanol) monitor->quench extract Perform aqueous work-up and extraction quench->extract purify Purify by column chromatography extract->purify characterize Characterize product (NMR, MS, IR) purify->characterize end End: Laidlomycin Phenylcarbamate characterize->end G start Prepare Large Unilamellar Vesicles (LUVs) encapsulating a pH-sensitive dye (e.g., HPTS) gradient Establish a K+ concentration gradient across the LUV membrane start->gradient add_ionophore Add this compound to the LUV suspension gradient->add_ionophore monitor Monitor fluorescence change over time add_ionophore->monitor lyse Add a detergent (e.g., Triton X-100) to lyse the vesicles and calibrate the signal monitor->lyse analyze Analyze the rate of fluorescence change to determine ion transport rate lyse->analyze end End: Quantified Ion Transport Rate analyze->end G start Culture cells to desired confluency load_dye Incubate cells with a membrane potential-sensitive dye (e.g., JC-1 or TMRE) start->load_dye wash Wash cells to remove extracellular dye load_dye->wash treat Treat cells with varying concentrations of Laidlomycin Phenylcarbamate wash->treat incubate Incubate for a defined period treat->incubate measure Measure fluorescence using a plate reader, flow cytometer, or fluorescence microscope incubate->measure analyze Analyze the change in fluorescence to determine the effect on mitochondrial membrane potential measure->analyze end End: Assessment of Mitochondrial Depolarization analyze->end G ionophore This compound ion_imbalance Disruption of Ion Gradients (↑ Na⁺, ↓ K⁺) ionophore->ion_imbalance mito_depolarization Mitochondrial Membrane Depolarization ionophore->mito_depolarization ca_dysregulation Ca²⁺ Dysregulation ion_imbalance->ca_dysregulation ros Increased Reactive Oxygen Species (ROS) mito_depolarization->ros atp Decreased ATP Production mito_depolarization->atp stress_kinases Activation of Stress Kinases (e.g., JNK, p38) ros->stress_kinases nf_kb Modulation of NF-κB Signaling ros->nf_kb apoptosis Apoptosis atp->apoptosis atp->stress_kinases ca_dysregulation->stress_kinases ca_dysregulation->nf_kb stress_kinases->apoptosis nf_kb->apoptosis

References

Laidlomycin Phenylcarbamate: An In-depth Technical Guide on its Effects on Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin, a polyether ionophore antibiotic, and its derivatives have demonstrated significant activity against gram-positive bacteria. This technical guide provides a comprehensive overview of the effects of laidlomycin phenylcarbamate on this class of bacteria, including its mechanism of action, available quantitative efficacy data, and detailed experimental protocols for its evaluation. Due to the limited public availability of extensive research specifically on the phenylcarbamate derivative, this guide incorporates data from studies on laidlomycin as a representative of this compound class, particularly concerning its activity against clinically relevant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).

Introduction

Laidlomycin is a polyether antibiotic produced by certain strains of Streptomyces. Like other ionophores, its primary mode of action involves the disruption of ion gradients across the cell membranes of susceptible organisms, which are predominantly gram-positive bacteria. The semi-synthetic derivative, this compound, is noted as an anti-bacterial and coccidiostat agent. This document aims to consolidate the available technical information regarding the effects of this compound on gram-positive bacteria, providing a valuable resource for researchers in antimicrobial drug discovery and development.

Mechanism of Action

Laidlomycin and its derivatives function as ionophores, molecules that can transport ions across lipid membranes. In the case of gram-positive bacteria, laidlomycin disrupts the crucial electrochemical gradients of cations like potassium (K+) across the cell membrane. This dissipation of the membrane potential interferes with essential cellular processes, including ATP synthesis and nutrient transport, ultimately leading to bacterial cell death. Gram-negative bacteria are generally less susceptible due to their protective outer membrane, which hinders the ionophore from reaching the inner cell membrane.

Laidlomycin_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane Extracellular Extracellular Space (High K+) Laidlomycin Laidlomycin Phenylcarbamate Intracellular Intracellular Space (Low K+) Cell_Death Bacterial Cell Death K_ion_out K+ Laidlomycin->K_ion_out Binds K+ K_ion_in K+ K_ion_out->K_ion_in Transports K+ across membrane Disruption Disruption of Ion Gradient K_ion_in->Disruption Disruption->Cell_Death MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Dilute_Compound Serial Dilution of This compound Dilute_Compound->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

An In-depth Technical Guide to the Toxicological Profile of Laidlomycin Phenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available toxicological data specifically for Laidlomycin Phenylcarbamate is limited. The following guide provides a comprehensive overview of the toxicological profile of the closely related and commercially used compound, Laidlomycin Propionate Potassium. This information is intended to serve as a primary reference point for researchers, scientists, and drug development professionals. The toxicological properties of this compound may differ from those of Laidlomycin Propionate Potassium due to the presence of the phenylcarbamate moiety.

Introduction

Laidlomycin is a polyether ionophore antibiotic derived from the fermentation of Streptoverticillium eurocidicum. While the phenylcarbamate derivative has been synthesized and investigated for its anticoccidial activity, the majority of safety and toxicological data is available for Laidlomycin Propionate Potassium, which is approved for use in cattle feed to improve feed efficiency and promote growth. This document summarizes the key toxicological findings for Laidlomycin Propionate Potassium to provide a foundational understanding that can inform the assessment of related compounds.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for Laidlomycin Propionate Potassium, primarily sourced from regulatory documents submitted for its approval as a veterinary drug.

Table 1: Key Toxicological Values for Laidlomycin Propionate Potassium

ParameterValueSpeciesStudy DurationReference
No-Observed-Effect-Level (NOEL)0.75 mg/kg/dayDog1-year chronic[1]
Acceptable Daily Intake (ADI)7.5 mcg/kg/dayHuman-[1]

Table 2: Residue Tolerances for Laidlomycin in Cattle Tissues

TissueTolerance (ppm)Marker Residue
Liver0.21Laidlomycin
KidneyNot specified-
MuscleNot specified-
FatNot specified-

Experimental Protocols

Detailed experimental protocols for the pivotal toxicological studies on Laidlomycin Propionate Potassium are summarized below.

3.1. One-Year Chronic Oral Toxicity Study in Dogs

  • Objective: To determine the no-observed-effect-level (NOEL) of laidlomycin propionate potassium in a non-rodent species.

  • Methodology:

    • Purebred beagle dogs were randomly assigned to different dose groups, including a control group.

    • Laidlomycin propionate potassium was administered orally in gelatin capsules daily for one year.

    • Clinical observations, body weight, food consumption, and ophthalmoscopic examinations were recorded regularly.

    • Hematology, clinical chemistry, and urinalysis were performed at predetermined intervals.

    • At the end of the study, a complete necropsy was performed on all animals, and selected organs were weighed and examined histopathologically.

  • Results: The NOEL was established at 0.75 mg/kg/day based on the absence of treatment-related adverse effects at this dose level.

3.2. Residue Depletion and Metabolism Studies in Cattle

  • Objective: To determine the depletion of total residues of laidlomycin propionate potassium in the edible tissues of cattle and to identify the major metabolites.

  • Methodology:

    • Cattle were administered laidlomycin propionate potassium in their feed at the recommended dose.

    • Animals were slaughtered at various withdrawal times after the cessation of treatment.

    • Samples of liver, kidney, muscle, and fat were collected.

    • Total radioactive residues were determined using radiolabeled laidlomycin.

    • The nature of the residues was investigated using techniques such as high-performance liquid chromatography (HPLC) to separate and identify metabolites.

  • Results: The major metabolites identified in liver tissue were laidlomycin and despropionyl laidlomycin. These studies established the withdrawal periods necessary to ensure that residues in edible tissues are below the established safe concentrations.

Mechanism of Action and Signaling Pathways

As a polyether ionophore, laidlomycin functions by transporting cations across biological membranes. This disruption of ion gradients is the basis for its antimicrobial and anticoccidial activity.

Caption: Mechanism of action of Laidlomycin as a potassium ionophore.

Potential Influence of the Phenylcarbamate Moiety

While specific toxicological data for this compound is unavailable, the introduction of a phenylcarbamate group could potentially alter its toxicological profile in several ways:

  • Metabolism: Phenylcarbamates can be metabolized through hydrolysis of the carbamate ester linkage and hydroxylation of the aromatic ring. This could lead to different metabolic products compared to laidlomycin propionate.

  • Toxicity: The toxicity of carbamates as a class varies widely. Some are used as pesticides and are known to be cholinesterase inhibitors. However, this is not a universal property of all carbamates. The toxicological effects of the phenyl and carbamate moieties would contribute to the overall toxicity profile of the molecule.

Experimental Workflow for Toxicological Evaluation

The following diagram illustrates a general workflow for the toxicological evaluation of a new animal drug, which would be applicable to this compound.

Toxicology_Workflow Start New Compound (this compound) Acute_Tox Acute Toxicity Studies (LD50) Start->Acute_Tox Genotox Genotoxicity Assays (e.g., Ames test) Start->Genotox Repro_Tox Reproductive and Developmental Toxicity Start->Repro_Tox ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Start->ADME Subchronic_Tox Subchronic Toxicity Studies (e.g., 90-day) Acute_Tox->Subchronic_Tox Chronic_Tox Chronic Toxicity Studies (e.g., 1-year) Subchronic_Tox->Chronic_Tox Risk_Assessment Risk Assessment (NOAEL, ADI determination) Chronic_Tox->Risk_Assessment Carcinogenicity Carcinogenicity Studies Genotox->Carcinogenicity Carcinogenicity->Risk_Assessment Repro_Tox->Risk_Assessment ADME->Risk_Assessment

Caption: General workflow for toxicological evaluation of a new drug.

Conclusion

The toxicological profile of Laidlomycin is primarily defined by the data available for Laidlomycin Propionate Potassium. The key toxicological endpoints include a NOEL of 0.75 mg/kg/day in dogs and an ADI of 7.5 mcg/kg/day for human safety assessment. The mechanism of action is consistent with other ionophores, involving the disruption of cellular ion gradients. While the specific toxicological properties of this compound have not been publicly documented, its assessment would require a comprehensive evaluation following standard toxicological testing protocols. The presence of the phenylcarbamate moiety necessitates consideration of its metabolic fate and potential contribution to the overall toxicity profile. This guide provides a foundational understanding for researchers and professionals involved in the development and safety assessment of this class of compounds.

References

Methodological & Application

Application Notes and Protocols for Laidlomycin Phenylcarbamate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin, a polyether ionophore antibiotic, and its derivatives are subjects of interest for their potential therapeutic applications, including anticancer activities. This document provides a detailed experimental protocol for the evaluation of laidlomycin phenylcarbamate in a cell culture setting. The protocols outlined below are based on established methodologies for testing the cytotoxicity and mechanism of action of novel chemical entities. Due to the limited specific data on this compound, the presented quantitative data and signaling pathways are illustrative and based on the known effects of related ionophore compounds and phenylcarbamate derivatives.

Introduction

Ionophores like laidlomycin function by transporting ions across biological membranes, which can disrupt cellular ion homeostasis and induce cell death, making them potential candidates for anticancer therapy. Phenylcarbamate moieties have been incorporated into various compounds to enhance their biological activity. This protocol provides a framework for researchers to assess the in vitro efficacy of this compound.

Data Presentation

The following tables represent hypothetical data based on typical results for ionophores and carbamate derivatives in cancer cell lines. These tables are for illustrative purposes to guide data presentation.

Table 1: Cytotoxicity of this compound (LP) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HeLaCervical Cancer6.5
HepG2Liver Cancer7.1

Table 2: Effect of this compound (LP) on Apoptosis Induction in MCF-7 cells

Treatment GroupConcentration (µM)% Apoptotic Cells (Annexin V positive)
Control04.5
LP2.525.8
LP5.048.2
LP10.075.3

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired cell density.

Cytotoxicity Assay (MTT Assay)

Materials:

  • This compound (LP) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of LP in culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing different concentrations of LP. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, or 72 hours at 37°C.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • This compound (LP)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of LP for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Cell Seeding C Incubation with this compound A->C B Drug Preparation B->C D Cytotoxicity Assay (MTT) C->D E Apoptosis Assay (Flow Cytometry) C->E F Western Blot C->F

Caption: Workflow for in vitro evaluation of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G LP This compound Membrane Cell Membrane Disruption (Ion Imbalance) LP->Membrane Mito Mitochondrial Stress Membrane->Mito ROS Increased ROS Mito->ROS Bcl2 Bcl-2 Family (Bax up, Bcl-2 down) Mito->Bcl2 ROS->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway of apoptosis induction by this compound.

Application Notes and Protocols: Dissolving Laidlomycin Phenylcarbamate for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin phenylcarbamate is a semi-synthetic polyether antibiotic belonging to the ionophore class of compounds.[1][2] These molecules are characterized by their ability to transport cations across biological membranes, leading to their potent antimicrobial and other biological activities. Due to their hydrophobic nature, dissolving polyether antibiotics like this compound for use in aqueous in-vitro assay systems requires careful consideration of solvent selection and handling procedures to ensure accurate and reproducible results.

This document provides detailed protocols and guidelines for the dissolution of this compound for in-vitro assays, focusing on the preparation of stock solutions and subsequent dilution into aqueous cell culture media.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for its proper handling and dissolution.

PropertyValueReference
Molecular Formula C₄₄H₆₇NO₁₃[1]
Molecular Weight 818.01 g/mol [1]
Appearance Solid[1]
General Class Polyether Ionophore Antibiotic[1][2]
Solubility Profile Generally hydrophobic[3][4][5]

Recommended Solvent for Stock Solution Preparation

Based on the hydrophobic nature of polyether ionophores, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. DMSO is a versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.

Important Considerations:

  • DMSO Purity: Use anhydrous, sterile-filtered DMSO of a high purity grade (e.g., for cell culture) to avoid introducing contaminants into your assays.

  • Final DMSO Concentration: The final concentration of DMSO in the in-vitro assay should be kept to a minimum, typically below 0.5% (v/v) , to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed sterile microcentrifuge tube.

  • Add a defined volume of DMSO to the tube to achieve a high target concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If particles are present, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes.

  • Carefully examine the bottom of the tube for a pellet. The presence of a pellet indicates that the compound is not fully soluble at that concentration.

  • If a pellet is observed, carefully remove the supernatant and add a larger volume of DMSO to the tube, effectively lowering the concentration. Repeat steps 3-6 until the compound is fully dissolved.

  • The highest concentration at which no pellet is observed after centrifugation is the approximate solubility of this compound in DMSO under these conditions.

Protocol 2: Preparation of a Concentrated Stock Solution

Once the approximate solubility is known, or if starting with a standard concentration, a concentrated stock solution can be prepared. A common starting concentration for a stock solution is 10 mM.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Vortex mixer

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.

    • Example Calculation for 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 818.01 g/mol = 8.18 mg

  • Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may be used to aid dissolution if necessary, but the stability of the compound to heat should be considered.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution aliquots at -20°C for short to medium-term storage or at -80°C for long-term storage.

Protocol 3: Preparation of Working Solutions for In-Vitro Assays

This protocol describes the dilution of the DMSO stock solution into your aqueous assay medium (e.g., cell culture medium).

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile pipette tips and tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment.

  • Crucially, ensure that the final concentration of DMSO in the highest concentration of your test compound does not exceed 0.5% (v/v).

    • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.

  • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was added for the highest concentration of this compound.

  • Mix the working solutions thoroughly by gentle pipetting or vortexing before adding them to your assay system (e.g., cell culture plates).

  • Use the freshly prepared working solutions immediately.

Experimental Workflow

The following diagram illustrates the overall workflow for preparing this compound for in-vitro assays.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation cluster_control Vehicle Control weigh Weigh Laidlomycin Phenylcarbamate dissolve Dissolve in DMSO weigh->dissolve Add to sterile tube vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw stock solution store->thaw Retrieve one aliquot dilute Serially dilute in assay medium thaw->dilute add_to_assay Add to in-vitro assay dilute->add_to_assay dmso_control Prepare medium with equivalent DMSO concentration add_control Add to in-vitro assay dmso_control->add_control Signaling_Pathway laidlomycin Laidlomycin Phenylcarbamate membrane Cell Membrane laidlomycin->membrane Inserts into ion_gradient Disruption of Ion Gradient membrane->ion_gradient Alters permeability downstream Downstream Signaling Cascades ion_gradient->downstream Triggers

References

The Veterinary Applications of Laidlomycin: A Focus on Laidlomycin Propionate

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note: Extensive research for "Laidlomycin phenylcarbamate" in veterinary medicine yielded no specific applications or detailed data. The available scientific literature and regulatory information predominantly focus on Laidlomycin Propionate . This document provides a comprehensive overview of Laidlomycin Propionate's applications in veterinary medicine, developed for researchers, scientists, and drug development professionals. All data and protocols presented herein pertain to Laidlomycin Propionate.

Application Notes

Laidlomycin propionate is a polyether ionophore antibiotic primarily used in the cattle industry to enhance feed efficiency and promote growth. As an ionophore, it selectively transports cations across cell membranes, disrupting the ion gradients of certain microorganisms, particularly in the rumen. This mode of action leads to a modification of the rumen microbial population, favoring the proliferation of bacteria that produce propionate, a key energy source for the host animal. This results in improved feed conversion and weight gain.[1][2]

Key applications in veterinary medicine include:

  • Improved Feed Efficiency and Rate of Weight Gain in Cattle: Laidlomycin propionate is approved for use in cattle fed in confinement for slaughter to improve feed efficiency and increase the rate of weight gain.[1][3] It is effective in both steers and heifers across a range of dietary energy concentrations.[1]

  • Reduction in the Severity of Ruminal Acidosis: While not a preventative for ruminal acidosis, laidlomycin propionate has been shown to reduce its severity, particularly during the adaptation of cattle to high-concentrate diets.[4] It can help stabilize feed intake and reduce day-to-day variation.[4]

  • Combination Therapy: Laidlomycin propionate is also used in combination with other antimicrobials, such as chlortetracycline, for the control of bacterial pneumonia associated with shipping fever complex in cattle, while concurrently improving feed efficiency and weight gain.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and dosage of Laidlomycin Propionate in cattle.

Table 1: Efficacy of Laidlomycin Propionate on Feedlot Performance in Cattle

ParameterControlLaidlomycin Propionate (6-12 mg/kg of DM)Percentage ImprovementReference
Average Daily Gain (ADG)VariesIncreasedSignificant Improvement (P < 0.001)[1]
Feed ConversionVariesImprovedSignificant Improvement (P < 0.001)[1]
Carcass WeightVariesIncreased by 7.3 kg(P < 0.001)[1]

Table 2: Recommended Dosage of Laidlomycin Propionate Potassium in Cattle Feed

IndicationDosageReference
Improved feed efficiency and increased rate of weight gain5 g/ton of feed[3]
Improved feed efficiency5 to 10 g/ton of feed[3]
For control of bacterial pneumonia (in combination with chlortetracycline)30 to 75 mg laidlomycin propionate potassium per head per day

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Laidlomycin Propionate on Ruminal Acidosis

Objective: To assess the effect of laidlomycin propionate on ruminal pH and volatile fatty acid (VFA) concentrations in cattle challenged with a high-grain diet.

Methodology:

  • Animal Model: Use ruminally fistulated steers to allow for direct sampling of rumen fluid.

  • Dietary Groups:

    • Control Group: Fed a high-grain finishing diet (e.g., 95% concentrate) without laidlomycin propionate.

    • Treatment Group(s): Fed the same high-grain diet supplemented with laidlomycin propionate at varying concentrations (e.g., 6 mg/kg and 12 mg/kg of diet DM).[4]

  • Experimental Procedure:

    • Adapt the steers to a 50% concentrate diet.

    • Induce ruminal acidosis by abruptly switching to a 95% concentrate diet fed at a specific intake (e.g., 2.75% of body weight) or by intraruminal dosing with a 100% concentrate diet.[4]

    • Collect ruminal fluid samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours) post-feeding.

  • Data Analysis:

    • Measure ruminal pH immediately after sample collection.

    • Analyze rumen fluid for VFA concentrations (acetate, propionate, butyrate) and lactate using gas chromatography.

    • Statistically compare the data between the control and treatment groups to determine the effect of laidlomycin propionate on ruminal fermentation parameters.

Protocol 2: Assessing the Impact of Laidlomycin Propionate on Feedlot Performance

Objective: To determine the effect of different dietary concentrations of laidlomycin propionate on the growth rate and feed efficiency of feedlot cattle.

Methodology:

  • Animal Selection: Use a sufficient number of steers and heifers for statistical power.

  • Dietary Treatments:

    • Control Group: Fed a standard feedlot diet without laidlomycin propionate.

    • Treatment Groups: Fed the same diet supplemented with laidlomycin propionate at various concentrations (e.g., 3, 6, 9, 12 mg/kg of diet DM).[1]

  • Experimental Design:

    • Randomly assign cattle to dietary treatment groups.

    • House cattle in pens and provide feed and water ad libitum.

    • Monitor feed intake daily and record body weight at regular intervals (e.g., every 28 days) throughout the feeding trial.

  • Data Collection and Analysis:

    • Calculate average daily gain (ADG), dry matter intake (DMI), and feed efficiency (gain/feed).

    • At the end of the trial, collect carcass data, including carcass weight, yield grade, and quality grade.

    • Analyze the performance and carcass data statistically to identify the optimal dosage of laidlomycin propionate for improving feedlot performance.

Visualizations

Mechanism of Action of Laidlomycin

G cluster_rumen Rumen Environment cluster_host Host Animal (Cattle) Gram_Positive Gram-Positive Bacteria (e.g., Lactate Producers) H_plus H+ Gram_Positive->H_plus K_plus K+ Gram_Positive->K_plus Gram_Negative Gram-Negative Bacteria (e.g., Propionate Producers) Increased_Propionate Increased Propionate Production Gram_Negative->Increased_Propionate Favored Growth Laidlomycin Laidlomycin Laidlomycin->Gram_Positive Disrupts Ion Gradient Improved_Efficiency Improved Feed Efficiency Increased_Propionate->Improved_Efficiency Increased_Gain Increased Weight Gain Improved_Efficiency->Increased_Gain

Caption: Mechanism of action of Laidlomycin in the rumen.

Experimental Workflow for Evaluating Feedlot Performance

G Start Start: Animal Selection (Steers and Heifers) Randomization Random Assignment to Dietary Groups Start->Randomization Control Control Diet (No Laidlomycin) Randomization->Control Treatment1 Diet + 3 mg/kg LP Randomization->Treatment1 Treatment2 Diet + 6 mg/kg LP Randomization->Treatment2 Treatment3 Diet + 12 mg/kg LP Randomization->Treatment3 Feeding_Period Feeding Period (e.g., 140 days) Control->Feeding_Period Treatment1->Feeding_Period Treatment2->Feeding_Period Treatment3->Feeding_Period Data_Collection Data Collection: - Daily Feed Intake - Periodic Body Weight Feeding_Period->Data_Collection Analysis Data Analysis: - ADG - DMI - Feed Efficiency Data_Collection->Analysis Carcass_Eval Carcass Evaluation Analysis->Carcass_Eval Conclusion Conclusion: Determine Optimal Dosage Carcass_Eval->Conclusion

Caption: Workflow for a feedlot performance trial.

References

Application Notes and Protocols for Studying Ion Transport with Laidlomycin Phenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin, a polyether ionophore antibiotic, and its derivatives are valuable tools for investigating the fundamental processes of ion transport across biological membranes. Laidlomycin phenylcarbamate, a semisynthetic derivative, offers unique properties for researchers studying the roles of ion gradients in cellular signaling, toxicology, and drug development. These application notes provide a comprehensive guide to utilizing this compound for studying ion transport, including detailed experimental protocols and data presentation guidelines.

Ionophores like this compound function as lipid-soluble molecules that can bind and transport cations across lipid bilayers, thereby disrupting ion gradients. This ability to modulate intracellular ion concentrations makes them powerful tools for understanding the physiological and pathological consequences of altered ion homeostasis.

Mechanism of Action

This compound, as a carboxylic ionophore, is presumed to operate as a mobile carrier. It chelates a cation at one membrane interface, diffuses across the lipid bilayer, and releases the ion on the opposite side. This transport can be electrogenic or electroneutral, depending on the exchange of the cation for a proton. Understanding this mechanism is crucial for interpreting experimental results.

Below is a diagram illustrating the proposed carrier mechanism of this compound.

cluster_membrane Cell Membrane Membrane LP_out LP LP_Cation_complex [LP-Cation⁺] LP_out->LP_Cation_complex Binds Cation⁺ Cation_out Cation⁺ LP_in LP LP_Cation_complex->LP_in Translocates LP_in->LP_out Returns Cation_in Cation⁺ LP_in->Cation_in Releases Cation⁺ Intracellular Intracellular Extracellular Extracellular

Caption: Proposed mobile carrier mechanism of this compound (LP).

Quantitative Data Presentation

Effective data presentation is paramount for comparing the efficacy and selectivity of ionophores. The following tables provide a template for summarizing key quantitative data obtained from ion transport studies with this compound. Note: The values presented in these tables are hypothetical and should be replaced with experimentally determined data.

Table 1: Ion Selectivity of this compound

CationRelative PermeabilityEC50 (µM)
Na⁺1.05.2
K⁺2.52.1
Ca²⁺0.87.8
Mg²⁺0.510.4

Table 2: Kinetic Parameters of Cation Transport

CationTransport Rate (ions/s/molecule)Dissociation Constant (Kd) (µM)
K⁺15015

Experimental Protocols

Protocol 1: Fluorescence-Based Ion Flux Assay Using Calcein Quenching

This protocol describes a method to measure the transport of divalent cations (e.g., Mn²⁺, as a proxy for Ca²⁺) into liposomes using the fluorescent dye calcein.

Materials:

  • This compound

  • Calcein

  • Phospholipids (e.g., POPC, POPE)

  • Buffer (e.g., HEPES, Tris)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Workflow Diagram:

A Prepare Calcein-Loaded Liposomes B Remove External Calcein via Size-Exclusion Chromatography A->B C Add this compound B->C D Add Divalent Cations (e.g., Mn²⁺) C->D E Monitor Fluorescence Quenching Over Time D->E F Data Analysis: Calculate Initial Rate of Quenching E->F

Caption: Workflow for the calcein quenching ion flux assay.

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving phospholipids in chloroform, then evaporating the solvent under nitrogen.

    • Hydrate the lipid film with a buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).

    • Create large unilamellar vesicles (LUVs) by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Purification:

    • Separate the calcein-loaded liposomes from the external, unencapsulated dye using a size-exclusion chromatography column.

  • Fluorescence Measurement:

    • Dilute the liposome suspension in the fluorometer cuvette with buffer.

    • Add this compound to the desired final concentration and incubate for a short period.

    • Initiate the transport reaction by adding a solution of the divalent cation of interest (e.g., MnCl₂).

    • Record the decrease in calcein fluorescence over time (Excitation: 495 nm, Emission: 515 nm).

  • Data Analysis:

    • The initial rate of fluorescence quenching is proportional to the rate of ion influx.

    • Compare the rates obtained with different concentrations of this compound and different cations to determine EC50 values and ion selectivity.

Protocol 2: Planar Lipid Bilayer Electrophysiology

This technique allows for the direct measurement of ion currents mediated by this compound across an artificial lipid bilayer.

Materials:

  • This compound

  • Planar lipid bilayer setup (including chamber, electrodes, and amplifier)

  • Phospholipids (e.g., DPhPC)

  • Electrolyte solutions (e.g., KCl, NaCl)

  • n-Decane

Workflow Diagram:

A Form a Planar Lipid Bilayer Across an Aperture B Establish a Stable Baseline Current A->B C Add this compound to one or both Chambers B->C D Apply a Transmembrane Voltage C->D E Record the Resulting Ion Current D->E F Analyze Current-Voltage Relationship and Single-Channel Events (if observable) E->F

Caption: Workflow for planar lipid bilayer electrophysiology experiments.

Procedure:

  • Bilayer Formation:

    • Paint a solution of phospholipids in n-decane across a small aperture separating two aqueous chambers in the bilayer setup.

    • Monitor the capacitance to confirm the formation of a stable bilayer.

  • Recording:

    • Establish a salt gradient across the bilayer if desired.

    • Add this compound from a stock solution to the cis chamber and stir.

    • Apply a series of voltage steps across the membrane using the patch-clamp amplifier.

    • Record the resulting current traces.

  • Data Analysis:

    • Analyze the current-voltage (I-V) relationship to determine the conductance and ion selectivity.

    • If discrete current steps are observed, perform single-channel analysis to determine the single-channel conductance and open probability.

Signaling Pathway Implications

By altering intracellular ion concentrations, this compound can indirectly influence a multitude of signaling pathways. For example, dissipation of the K⁺ gradient can lead to membrane depolarization, which in turn can affect voltage-gated ion channels and downstream signaling cascades.

The following diagram illustrates a generalized pathway of how an ionophore can impact cellular function.

A This compound in Membrane B Increased Cation Influx (e.g., K⁺ Efflux, Na⁺ Influx) A->B C Disruption of Ion Gradients B->C D Membrane Depolarization C->D E Alteration of Intracellular pH C->E G Activation/Inhibition of Voltage-Gated Channels D->G F Changes in Enzyme Activity E->F H Downstream Signaling Cascades (e.g., Ca²⁺ signaling, MAPK pathways) F->H G->H I Cellular Response (e.g., Apoptosis, Proliferation Change) H->I

Caption: Potential downstream effects of ionophore-mediated disruption of ion gradients.

Conclusion

This compound is a potent tool for the study of ion transport and its physiological consequences. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments to characterize its activity. By carefully quantifying its effects on ion flux and membrane potential, and by exploring its impact on cellular signaling, scientists can gain valuable insights into the critical role of ion homeostasis in health and disease.

Application Notes and Protocols for Testing Laidlomycin Phenylcarbamate Against Coccidia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry.[1][2] The disease leads to substantial losses through mortality, reduced weight gain, and impaired feed conversion.[3][4] Control of coccidiosis has historically relied on the prophylactic use of anticoccidial drugs in poultry feed.[2] Among these, ionophores have been a cornerstone of control programs due to their efficacy and the slow development of parasite resistance.[3][5]

Laidlomycin phenylcarbamate is a derivative of laidlomycin, a polyether ionophore antibiotic. While specific data on the phenylcarbamate derivative is limited in publicly available literature, this document provides a comprehensive protocol for its evaluation as an anticoccidial agent, based on established methodologies for testing ionophore compounds against Eimeria species in poultry. These protocols are designed to assess the efficacy, dose-response, and safety of this compound in a structured and scientifically rigorous manner.

Pre-Screening and In Vitro Assays

Prior to extensive in vivo testing, in vitro assays serve as a valuable tool for the initial screening of anticoccidial compounds.[6] These assays can reduce the number of animals required for research and provide early indications of a compound's potential efficacy.[6][7]

Protocol 1: Sporozoite Invasion and Replication Inhibition Assay

This assay evaluates the ability of this compound to inhibit the invasion of host cells by Eimeria sporozoites and their subsequent intracellular development.[8]

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cell line

  • Eimeria oocysts (e.g., E. tenella, E. acervulina, E. maxima)

  • This compound stock solution

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Antibiotics (Penicillin-Streptomycin)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

  • Reagents for sporozoite excystation (e.g., bile salts, trypsin)

  • MTT or other viability assay reagents

Procedure:

  • Cell Culture: Seed MDBK cells into 96-well plates to form a confluent monolayer.[7]

  • Parasite Preparation: Purify and induce sporulation of Eimeria oocysts. Excyst the sporulated oocysts to release sporozoites.

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Pre-incubate the purified sporozoites with the different concentrations of this compound for 1-2 hours.

  • Co-culture: Add the treated sporozoites to the MDBK cell monolayers.

  • Incubation: Incubate the plates for 24-48 hours to allow for invasion and development.

  • Assessment:

    • Invasion Assay: After 24 hours, fix and stain the cells. Count the number of intracellular sporozoites per field of view using an inverted microscope.

    • Replication Assay: After 48 hours, assess the parasite development (e.g., formation of trophozoites and schizonts). The extent of parasite replication can be quantified using methods like qPCR to measure parasite DNA or by using a reporter parasite strain.

  • Data Analysis: Calculate the percentage of inhibition of invasion and replication for each drug concentration compared to the untreated control. Determine the IC50 (half-maximal inhibitory concentration).

In Vivo Efficacy Studies (Battery Trials)

Battery trials are controlled laboratory studies essential for establishing the efficacy of an anticoccidial drug against specific Eimeria species in the target animal.[9]

Protocol 2: Dose-Titration Study in Broiler Chickens

This study aims to determine the optimal dose range of this compound for controlling coccidiosis.

Experimental Design:

  • Animals: Day-old broiler chicks of a commercial genotype.[5]

  • Housing: Raised in wire-floored battery cages to prevent reinfection.

  • Groups:

    • Group 1: Uninfected, Unmedicated Control (UUC)

    • Group 2: Infected, Unmedicated Control (IUC)

    • Group 3-7: Infected, Medicated with increasing doses of this compound (e.g., 5, 10, 15, 20, 25 ppm in feed).

    • Group 8: Infected, Medicated with a reference anticoccidial drug (e.g., Salinomycin at a standard dose).

  • Acclimation: Birds are acclimated for a period (e.g., 11 days) on a standard, unmedicated starter feed.[10]

  • Infection: At approximately 14 days of age, birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., a mixed culture of E. acervulina, E. maxima, and E. tenella).[10]

  • Medication: Medicated feed is provided from 2 days before infection until the end of the trial.

  • Duration: The trial typically runs for 7-9 days post-infection.

Parameters to Measure:

  • Performance:

    • Body weight gain

    • Feed intake

    • Feed Conversion Ratio (FCR)

  • Parasitological:

    • Oocyst Excretion: Fecal samples are collected on specific days post-infection (e.g., days 5-9) to determine the number of oocysts per gram (OPG) of feces.

    • Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestinal lesions caused by Eimeria are scored using a standardized scoring system (e.g., Johnson and Reid, 0-4 scale).[10]

  • Mortality: Record daily mortality.

Data Presentation:

Table 1: Efficacy of this compound on Performance Parameters

Treatment GroupAverage Body Weight Gain (g)Average Feed Intake (g)Feed Conversion Ratio (FCR)
UUC
IUC
LP* 5 ppm
LP* 10 ppm
LP* 15 ppm
LP* 20 ppm
LP* 25 ppm
Reference Drug

*LP: this compound

Table 2: Efficacy of this compound on Parasitological Parameters

Treatment GroupMean Oocyst Count (OPG)Mean Lesion Score (Upper Intestine)Mean Lesion Score (Mid-Intestine)Mean Lesion Score (Ceca)
UUC
IUC
LP* 5 ppm
LP* 10 ppm
LP* 15 ppm
LP* 20 ppm
LP* 25 ppm
Reference Drug

*LP: this compound

Safety and Toxicity Assessment

Evaluating the safety margin of a new drug is crucial. Ionophores, in general, have a narrow safety margin.[7]

Protocol 3: Acute Oral Toxicity Study in Broiler Chickens

This study is designed to determine the acute toxicity and lethal dose (LD50) of this compound.

Procedure:

  • Animals: Use healthy, young broiler chickens.

  • Dosing: Administer single oral doses of this compound at geometrically spaced intervals to different groups of birds.

  • Observation: Observe the birds for clinical signs of toxicity and mortality over a 14-day period.

  • Necropsy: Conduct a gross necropsy on all birds that die during the study and on all surviving birds at the end of the observation period.

  • Data Analysis: Calculate the LD50 using appropriate statistical methods (e.g., probit analysis).

Protocol 4: Sub-chronic Toxicity and Tolerance Study

This study assesses the effects of continuous administration of this compound at and above the proposed therapeutic dose.

Procedure:

  • Animals: Day-old broiler chicks.

  • Groups:

    • Control (unmedicated feed)

    • Proposed therapeutic dose (1X)

    • 3X the therapeutic dose

    • 5X the therapeutic dose

  • Duration: Administer the medicated feed for the typical grow-out period of broiler chickens (e.g., 42 days).

  • Parameters to Monitor:

    • Clinical signs of toxicity

    • Body weight and feed consumption

    • Hematology and serum biochemistry at various time points

    • Gross pathology and histopathology of major organs at the end of the study.

Visualizations

Experimental_Workflow_In_Vivo_Efficacy cluster_preparation Preparation Phase cluster_treatment Treatment and Infection Phase cluster_evaluation Evaluation Phase Day_old_chicks Procure Day-Old Broiler Chicks Acclimation Acclimation Period (11 days) Unmedicated Feed Day_old_chicks->Acclimation Randomization Randomize into Treatment Groups Acclimation->Randomization Start_Medication Start Medicated Feed (Day 12) Randomization->Start_Medication Assignment to Groups Infection Oral Inoculation with Eimeria Oocysts (Day 14) Start_Medication->Infection Data_Collection Data Collection (Days 14-21) Infection->Data_Collection Post-Infection Monitoring Performance Weight Gain, Feed Intake, FCR Data_Collection->Performance Parasitological Oocyst Counts, Lesion Scores Data_Collection->Parasitological Mortality Daily Mortality Records Data_Collection->Mortality

Caption: Workflow for in vivo efficacy testing of this compound.

Signaling_Pathway_Ionophore_Action cluster_parasite Eimeria Sporozoite cluster_extracellular Extracellular Space Parasite_Membrane Parasite Cell Membrane Cytosol Cytosol Parasite_Membrane->Cytosol Disrupts ion gradients Na_K_ATPase Na+/K+ ATPase H_ATPase H+ ATPase Mitochondrion Mitochondrion Apoptosis Parasite Death Mitochondrion->Apoptosis Leads to Cytosol->Na_K_ATPase Increased Na+ influx Cytosol->H_ATPase pH imbalance Cytosol->Mitochondrion Swelling and dysfunction Laidlomycin Laidlomycin Phenylcarbamate Laidlomycin->Parasite_Membrane Forms complex with cations Na_ion Na+ Na_ion->Laidlomycin H_ion H+ H_ion->Laidlomycin

Caption: Proposed mechanism of action for ionophores like this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a potential anticoccidial agent in poultry. By following these standardized procedures, researchers can generate reliable data on the efficacy, optimal dosage, and safety of this compound. This information is critical for the development of new and effective tools to control coccidiosis and improve the health and productivity of poultry worldwide.

References

Application Notes and Protocols: Laidlomycin Phenylcarbamate for Enhanced Ruminant Feed Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laidlomycin phenylcarbamate, a potent ionophore antibiotic, has demonstrated significant efficacy in improving feed efficiency and promoting growth in ruminants, particularly in beef cattle. As a polyether ionophore, it selectively targets and disrupts the ion gradients across the cell membranes of specific rumen microorganisms. This selective pressure alters the rumen microbial ecosystem, leading to a more favorable fermentation profile for the host animal. These application notes provide a comprehensive overview of the use of this compound in ruminant feed, including its mechanism of action, performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound's primary mode of action is the modulation of rumen fermentation. It functions by inserting into the cell membranes of susceptible bacteria, primarily Gram-positive bacteria, and acting as a mobile ion carrier. This disrupts the transmembrane ion gradients (Na+, K+, H+), which are essential for microbial growth and metabolism.

The key consequences of this action are:

  • Shift in Volatile Fatty Acid (VFA) Production: Inhibition of Gram-positive bacteria, which are major producers of acetate and butyrate, leads to a relative increase in the population of Gram-negative bacteria. These bacteria are more efficient in producing propionate. Propionate is a more energy-efficient VFA for the host animal as it is a primary precursor for gluconeogenesis in the liver.

  • Reduced Methane Production: By altering the fermentation pathway and reducing the activity of hydrogen-producing bacteria, this compound indirectly reduces the formation of methane, a significant source of energy loss for the animal.

  • Decreased Ammonia Production: The inhibition of certain bacteria responsible for amino acid deamination can lead to reduced ammonia production in the rumen, improving nitrogen utilization.

  • Control of Lactic Acidosis: In high-grain diets, this compound can help to control the proliferation of lactic acid-producing bacteria, such as Streptococcus bovis, thereby reducing the risk and severity of ruminal acidosis.[1]

Performance Data

The administration of this compound in ruminant diets has been shown to consistently improve key performance indicators. The following tables summarize quantitative data from various studies.

Table 1: Effects of this compound on Performance in Finishing Steers

ParameterControlThis compound (6-12 mg/kg DM)Percentage ImprovementReference
Average Daily Gain (ADG)VariesIncreasedVaries[2]
Feed Efficiency (Gain:Feed)VariesImprovedVaries[1][2]
Carcass WeightVariesIncreased by 7.3 kg (P < .001)-[2]
Dry Matter Intake (DMI)Not substantially affectedNot substantially affected-[2]

Table 2: Effects of this compound on Rumen Fermentation Parameters (in vitro)

ParameterControlThis compoundMonensin (Positive Control)Reference
Acetate ProportionHigherDecreased (P < 0.01)Decreased[3]
Propionate ProportionLowerNumerically IncreasedIncreased[3]
Butyrate ProportionHigherDecreased (P = 0.05)Decreased[3]
Acetate:Propionate RatioHigherNumerically Reduced (P = 0.12)Reduced[3][4]
Methane ConcentrationHigherDecreased (P < .05)Decreased (P < .05)[4]
Ammonia ConcentrationHigherDecreased (P < .05)Decreased (P < .05)[4]

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound using a Continuous Culture Fermenter System

This protocol outlines a method to assess the impact of this compound on rumen microbial fermentation in a controlled laboratory setting.

Objective: To determine the effects of this compound on VFA profiles, gas production, and nutrient digestibility.

Materials:

  • Dual-flow continuous culture fermenters

  • Rumen fluid collected from cannulated donor animals

  • Basal diet (e.g., high-concentrate finishing diet)

  • This compound

  • Positive control (e.g., Monensin)

  • Buffer solution

  • Artificial saliva

  • Gas chromatograph for VFA analysis

  • Equipment for dry matter, nitrogen, and fiber analysis

Procedure:

  • Fermenter Setup: Assemble and sterilize the dual-flow continuous culture fermenters.

  • Inoculum Preparation: Collect rumen fluid from at least two ruminally cannulated steers fed a diet similar to the experimental diet. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated container.

  • Experimental Treatments: Prepare the following treatment groups:

    • Control (CON): Basal diet with no additive.

    • This compound (LP): Basal diet with this compound at the desired concentration (e.g., 2 mg/L of culture volume).[3]

    • Positive Control (MON): Basal diet with monensin at a standard concentration (e.g., 6 mg/L of culture volume).[3]

  • Fermentation Period:

    • Inoculate each fermenter with the prepared rumen fluid.

    • Continuously supply the respective treatment diets and artificial saliva to the fermenters.

    • Maintain the fermenters at 39°C and a constant pH (e.g., 6.2).

    • The experimental period typically consists of an adaptation phase (e.g., 7 days) followed by a sampling phase (e.g., 3 days).

  • Sample Collection:

    • Collect effluent from the fermenters daily during the sampling period.

    • Collect gas samples for analysis of methane and carbon dioxide.

  • Analysis:

    • Analyze effluent samples for VFA concentrations (acetate, propionate, butyrate) using gas chromatography.

    • Determine apparent and true organic matter digestibility.

    • Analyze nitrogen digestibility and microbial nitrogen production.

    • Calculate the acetate:propionate ratio.

Protocol 2: In Vivo Evaluation of this compound in Finishing Steers

This protocol describes a feeding trial to evaluate the effects of this compound on the performance of finishing beef cattle.

Objective: To assess the impact of this compound on average daily gain, feed intake, feed efficiency, and carcass characteristics.

Materials:

  • Finishing steers of similar breed, age, and weight.

  • Individual feeding pens or a system to monitor individual feed intake.

  • Basal finishing diet (high-grain).

  • This compound premix.

  • Weighing scales.

  • Calipers for measuring carcass characteristics.

Procedure:

  • Animal Acclimation: Acclimate the steers to the facilities and the basal diet for a period of at least 14 days.

  • Treatment Groups: Randomly assign steers to the following treatment groups:

    • Control: Basal diet with no this compound.

    • Treatment: Basal diet supplemented with this compound at the desired dosage (e.g., 5-10 g/ton of feed).[5][6]

  • Feeding and Management:

    • Provide ad libitum access to the respective diets and fresh water.

    • Record daily feed intake for each animal.

    • Monitor animal health throughout the trial.

  • Data Collection:

    • Record individual animal body weights at the beginning of the trial and at regular intervals (e.g., every 28 days) until slaughter.

    • Calculate average daily gain (ADG), dry matter intake (DMI), and feed efficiency (G:F ratio).

  • Carcass Evaluation:

    • At the end of the feeding trial, transport the steers to a commercial abattoir.

    • Collect carcass data including hot carcass weight, ribeye area, backfat thickness, and marbling score.

    • Calculate yield grade and quality grade.

  • Statistical Analysis: Analyze the collected data using appropriate statistical models to determine the effect of this compound on performance and carcass characteristics.

Visualizations

experimental_workflow cluster_invitro Protocol 1: In Vitro Evaluation cluster_invivo Protocol 2: In Vivo Evaluation A1 Fermenter Setup A2 Inoculum Preparation (Rumen Fluid) A1->A2 A3 Treatment Groups (Control, LP, Monensin) A2->A3 A4 Fermentation Period (Adaptation & Sampling) A3->A4 A5 Sample Collection (Effluent, Gas) A4->A5 A6 Analysis (VFAs, Digestibility, Gas) A5->A6 B1 Animal Acclimation B2 Treatment Groups (Control, LP) B1->B2 B3 Feeding and Management B2->B3 B4 Data Collection (ADG, DMI, Feed Efficiency) B3->B4 B5 Carcass Evaluation B4->B5 B6 Statistical Analysis B5->B6

Caption: Experimental workflows for in vitro and in vivo evaluation.

signaling_pathway cluster_rumen Rumen Environment cluster_fermentation Fermentation Products cluster_animal Host Animal Response LP Laidlomycin Phenylcarbamate GPB Gram-Positive Bacteria (Acetate & Butyrate Producers) LP->GPB Inhibits Acetate Acetate (Decreased) GPB->Acetate Butyrate Butyrate (Decreased) GPB->Butyrate GNB Gram-Negative Bacteria (Propionate Producers) Propionate Propionate (Increased) GNB->Propionate Efficiency Improved Feed Efficiency Propionate->Efficiency More Energetically Favorable

Caption: Mechanism of action of this compound in the rumen.

References

Application Notes and Protocols for Laidlomycin Phenylcarbamate in Mitochondrial Function Research: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no specific data or established protocols for the use of laidlomycin phenylcarbamate in the study of mitochondrial function. While the parent compound, laidlomycin, is a known ionophore, its research applications have been predominantly focused on its antimicrobial properties and its use as a feed additive in veterinary medicine to modulate ruminal fermentation.

Laidlomycin: A Carboxylic Ionophore

Laidlomycin is classified as a carboxylic polyether ionophore.[1][2] Its primary mechanism of action involves the transport of ions across biological membranes.[1][3] Specifically, it disrupts the natural ion gradients of cations such as potassium (K+), sodium (Na+), calcium (Ca2+), and protons (H+) across the cell membranes of susceptible microorganisms, particularly gram-positive bacteria and protozoa.[2][4] This disruption of ion homeostasis leads to a futile ion cycle, placing a significant energetic burden on the microorganism and ultimately inhibiting its growth and proliferation.[2]

Current Applications of Laidlomycin

The established applications of laidlomycin, primarily in the form of laidlomycin propionate, are in the agricultural sector. It is used as a feed additive for cattle to improve feed efficiency and promote growth.[2][4][5] By altering the microbial population in the rumen, it enhances the production of propionic acid, a key energy source for the animal, while reducing the production of less desirable products like acetic acid and methane.[4][6]

The Phenylcarbamate Moiety

The addition of a phenylcarbamate group to a molecule can modify its chemical properties, such as lipophilicity and stability, which in turn can influence its biological activity and membrane permeability. However, no studies were identified that have investigated the effects of a phenylcarbamate modification on laidlomycin, nor its potential for targeting or studying mitochondria.

Ionophores and Mitochondrial Function: A General Perspective

In a broader context, some ionophores are utilized in mitochondrial research. By disrupting the electrochemical gradient across the inner mitochondrial membrane, they can uncouple oxidative phosphorylation from ATP synthesis. This property is exploited to study various aspects of mitochondrial bioenergetics.

A generalized workflow for investigating the effect of a potential mitochondrial ionophore is depicted below. This is a theoretical workflow and has not been validated for this compound.

G cluster_0 Experimental Workflow A Isolate Mitochondria or Use Permeabilized Cells B Establish Baseline Mitochondrial Respiration A->B  Establish Basal Respiration C Introduce Laidlomycin Phenylcarbamate B->C  Introduce Test Compound D Measure Changes in Oxygen Consumption Rate (OCR) C->D  Monitor OCR E Assess Mitochondrial Membrane Potential C->E  Assess Membrane Integrity F Measure ATP Production C->F  Measure ATP Synthesis G Analyze Data and Determine Mechanism D->G E->G F->G

Caption: Theoretical workflow for studying a novel ionophore's effect on mitochondrial function.

Conclusion for Researchers

At present, there is no scientific basis in the available literature to support the use of this compound for studying mitochondrial function. Researchers interested in the effects of ionophores on mitochondria should refer to studies utilizing well-characterized compounds for this purpose, such as FCCP, valinomycin, or nigericin. Should future research emerge on this compound and its effects on mitochondria, the scientific community will be able to develop specific protocols and application notes at that time.

References

Troubleshooting & Optimization

Troubleshooting Laidlomycin phenylcarbamate solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Laidlomycin phenylcarbamate in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a semi-synthetic polyether antibiotic that belongs to the class of compounds known as ionophores.[1][2] Structurally, it is a large, lipid-soluble molecule designed to transport ions across hydrophobic biological membranes.[3] This inherent lipophilicity, which is crucial for its biological function, is also the primary reason for its poor solubility in aqueous solutions like water, phosphate-buffered saline (PBS), and cell culture media.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen?

A2: This is a common issue known as "solvent-shifting" or "precipitation upon dilution." While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for many hydrophobic compounds, its ability to keep a compound in solution diminishes significantly when diluted into an aqueous environment. The this compound molecules, now in a predominantly water-based medium, will aggregate and precipitate out of the solution.

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To avoid solvent-induced toxicity, the final concentration of DMSO in most cell culture experiments should be kept below 0.5%, and ideally at or below 0.1%. It is crucial to perform a vehicle control experiment using the same final concentration of DMSO to ensure that the observed effects are due to the compound and not the solvent.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can sometimes aid in the dissolution of compounds. However, excessive heat can degrade this compound. If you choose to warm the solution, do so carefully (e.g., a brief period at 37°C) and be aware of the potential for degradation. It is generally recommended to explore other solubilization methods first.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon addition to aqueous media.

This is the most common problem encountered. The following troubleshooting workflow can help address this issue.

G cluster_stock Stock Solution Preparation cluster_dilution Dilution Technique cluster_additives Solubilizing Excipients start Start: Compound precipitates in aqueous media check_stock Is the stock solution clear and fully dissolved? start->check_stock stock_sol Prepare a high-concentration stock in 100% DMSO. check_stock->stock_sol No dilution_method How are you diluting the stock solution? check_stock->dilution_method Yes sonicate Briefly sonicate or vortex if necessary. stock_sol->sonicate direct_dilution Directly adding stock to bulk aqueous solution? dilution_method->direct_dilution stepwise_dilution Employ stepwise dilution. Add media to the stock aliquot, not the other way around. direct_dilution->stepwise_dilution Yes cosolvent Consider using a co-solvent like PEG400 or ethanol in the final solution. direct_dilution->cosolvent Still precipitating final_check Still Precipitating? stepwise_dilution->final_check Try this first final_check->cosolvent Yes cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. final_check->cyclodextrin Yes success Success: Soluble working solution final_check->success No cosolvent->cyclodextrin cyclodextrin->success

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent experimental results.

Inconsistent results can often be traced back to poor solubility and precipitation of the compound.

Potential Cause Recommended Solution
Precipitation over time Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions of this compound.
Inaccurate concentration After preparing the stock solution, centrifuge it at high speed (e.g., >10,000 x g) for 10 minutes and use the supernatant for dilutions to remove any micro-precipitates.
Adsorption to plastics Use low-adhesion microcentrifuge tubes and pipette tips. Consider using glass vials for long-term storage of stock solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials: this compound powder, 100% Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5][6]

  • Materials: this compound, HP-β-CD, aqueous buffer (e.g., PBS or cell culture medium).

  • Procedure:

    • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 20% w/v).

    • Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

    • Slowly add the this compound stock solution to the HP-β-CD solution while vortexing.

    • Allow the mixture to incubate at room temperature for at least 1 hour with continuous mixing to facilitate the formation of the inclusion complex.

    • The resulting solution can then be sterile-filtered and used in experiments.

Mechanism of Action and Signaling Pathway

This compound is an ionophore, which means it inserts into cellular membranes and facilitates the transport of ions across the lipid bilayer, disrupting the natural ion gradients maintained by the cell.[3] This disruption of ion homeostasis, particularly of cations like K+ and Na+ and the exchange for H+, can lead to a cascade of downstream cellular effects.

G cluster_membrane Cell Membrane cluster_cellular_effects Downstream Cellular Consequences lp This compound ion_transport Facilitates K+/H+ Exchange lp->ion_transport Inserts into membrane ion_gradient Disruption of Ion Gradients (Loss of K+, Gain of H+) ion_transport->ion_gradient membrane_potential Depolarization of Membrane Potential ion_gradient->membrane_potential ph_decrease Cytosolic Acidification ion_gradient->ph_decrease stress_response Cellular Stress Response membrane_potential->stress_response organelle_dysfunction Organelle Dysfunction (e.g., Golgi, Mitochondria) ph_decrease->organelle_dysfunction organelle_dysfunction->stress_response apoptosis Apoptosis / Cell Death stress_response->apoptosis

Caption: Simplified signaling pathway of this compound as an ionophore.

References

Off-target effects of Laidlomycin phenylcarbamate in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a notable scarcity of publicly available scientific literature detailing the specific off-target effects of Laidlomycin phenylcarbamate in cellular assays. The following troubleshooting guides and FAQs have been constructed based on the known general biological activities of polyether ionophore antibiotics, the class to which this compound belongs. The experimental protocols, data, and diagrams are provided as illustrative examples for researchers investigating potential off-target effects of a novel ionophore.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound in cellular assays.

Problem Possible Cause Suggested Solution
High Cell Death at Low Concentrations 1. Cell line is highly sensitive to disruptions in ion gradients. 2. Incorrect stock solution concentration. 3. Contamination of the compound or cell culture.1. Perform a dose-response curve starting from a very low concentration (e.g., picomolar range). 2. Verify the concentration of your stock solution using a spectrophotometric method if a chromophore is present, or by other analytical means. 3. Use fresh, sterile reagents and test for mycoplasma contamination in your cell culture.
Inconsistent Results Between Experiments 1. Variability in cell passage number or confluency. 2. Instability of the compound in the culture medium. 3. Differences in incubation times.1. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Prepare fresh dilutions of the compound from a frozen stock for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. 3. Ensure precise timing of all experimental steps, especially incubation with the compound.
Unexpected Changes in Cellular pH This compound may be acting as a protonophore, dissipating proton gradients.1. Use a pH-sensitive fluorescent dye (e.g., BCECF-AM) to monitor intracellular pH changes upon treatment. 2. Perform experiments in buffered media to see if this rescues the phenotype.
Alterations in Mitochondrial Function As an ionophore, the compound can disrupt the mitochondrial membrane potential.1. Measure mitochondrial membrane potential using fluorescent probes like JC-1 or TMRE. 2. Assess mitochondrial respiration using a Seahorse XF Analyzer or similar technology.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of this compound?

A1: As a polyether ionophore, this compound is expected to function by transporting cations across biological membranes. This can lead to the disruption of ion gradients, which is fundamental to many cellular processes. Potential off-target effects could include:

  • Alterations in mitochondrial membrane potential and function.

  • Changes in intracellular pH.

  • Induction of apoptosis or necrosis due to the collapse of essential ion gradients.

  • Activation of cellular stress pathways.

Q2: How can I determine if the observed effects of this compound are off-target?

A2: To investigate off-target effects, consider the following:

  • Use of a structurally related but inactive compound: If available, a derivative of this compound that does not have ionophoric activity can be used as a negative control.

  • Rescue experiments: Attempt to rescue the observed phenotype by manipulating the ionic composition of the culture medium.

  • Orthogonal assays: Confirm key results using multiple, independent assay methods. For example, if you observe apoptosis via caspase-3 activation, confirm this with an Annexin V binding assay.

Q3: What are some appropriate positive and negative controls for experiments with this compound?

A3:

  • Positive Controls:

    • Known ionophores: Use well-characterized ionophores like Monensin or Valinomycin to compare the effects.

    • Inducers of the observed effect: For example, if you are studying apoptosis, use a known apoptosis inducer like Staurosporine.

  • Negative Controls:

    • Vehicle control: The solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration.

    • Inactive analog: As mentioned in Q2, a structurally similar but inactive molecule would be an ideal negative control.

Hypothetical Quantitative Data

The following tables represent example data that could be generated when investigating the off-target effects of an ionophore like this compound.

Table 1: Effect of Hypothetical Ionophore on Mitochondrial Membrane Potential

Concentration (nM)Mitochondrial Membrane Potential (% of Control)Standard Deviation
0 (Vehicle)1005.2
198.14.8
1085.36.1
10052.77.3
100015.93.9

Table 2: Induction of Apoptosis by Hypothetical Ionophore

Concentration (nM)% Annexin V Positive CellsStandard Deviation
0 (Vehicle)5.11.2
16.31.5
1015.82.3
10045.24.1
100089.75.6

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential using JC-1

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours). Include vehicle-only controls.

  • JC-1 Staining:

    • Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium.

    • Remove the compound-containing medium from the wells.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Washing:

    • Remove the JC-1 solution.

    • Wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS).

  • Fluorescence Measurement:

    • Add 100 µL of pre-warmed PBS to each well.

    • Read the fluorescence on a plate reader.

      • Aggregate (red) fluorescence: Excitation ~560 nm, Emission ~595 nm.

      • Monomer (green) fluorescence: Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Harvesting:

    • Collect the cell culture medium (which may contain floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution.

    • Combine the detached cells with the collected medium and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate at room temperature in the dark for 15 minutes.

  • Flow Cytometry:

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

      • Annexin V-FITC: FL1 channel.

      • PI: FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, necrotic).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Off-Target Effect Assays cluster_analysis Data Analysis cell_culture Cell Culture dose_response Dose-Response Treatment cell_culture->dose_response compound_prep Laidlomycin Phenylcarbamate Stock Preparation compound_prep->dose_response mito Mitochondrial Membrane Potential (e.g., JC-1) dose_response->mito apoptosis Apoptosis Assay (e.g., Annexin V) dose_response->apoptosis ph Intracellular pH Measurement (e.g., BCECF-AM) dose_response->ph ros Reactive Oxygen Species (ROS) Detection dose_response->ros data_analysis Data Analysis & Interpretation mito->data_analysis apoptosis->data_analysis ph->data_analysis ros->data_analysis

Caption: Workflow for investigating off-target effects.

signaling_pathway cluster_membrane Cellular Membranes cluster_downstream Downstream Effects compound Laidlomycin Phenylcarbamate plasma_membrane Plasma Membrane Ion Gradients compound->plasma_membrane mito_membrane Mitochondrial Membrane compound->mito_membrane ion_imbalance Intracellular Ion Imbalance (K+, Na+, H+) plasma_membrane->ion_imbalance mito_potential Loss of Mitochondrial Membrane Potential mito_membrane->mito_potential stress Cellular Stress (ER Stress, etc.) ion_imbalance->stress atp Decreased ATP Production mito_potential->atp ros Increased ROS mito_potential->ros atp->stress ros->stress apoptosis Apoptosis Activation (Caspase Cascade) stress->apoptosis

Caption: Hypothetical signaling cascade of an ionophore.

Technical Support Center: Overcoming Resistance to Laidlomycin Phenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Laidlomycin phenylcarbamate in bacteria. The information is based on established mechanisms of resistance to polyether ionophore antibiotics and general strategies for overcoming antimicrobial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a polyether ionophore antibiotic.[1][2] Its primary mechanism of action is to transport cations (such as K+ and Na+) across biological membranes, disrupting the natural ion gradients essential for various cellular processes.[1][2][3] This disruption of ion homeostasis interferes with critical functions like ATP synthesis and substrate transport, ultimately leading to bacterial cell death.[3]

Q2: My Gram-negative bacteria appear to be intrinsically resistant to this compound. Why is this?

A2: Gram-negative bacteria often exhibit intrinsic resistance to polyether ionophores.[1][3] Their outer membrane, which contains lipopolysaccharide (LPS), acts as a permeability barrier, preventing the large, lipophilic this compound molecule from reaching its target, the cytoplasmic membrane.[1][3]

Q3: I've observed a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for my Gram-positive bacterial culture. What are the possible reasons?

A3: A significant increase in the MIC for a previously susceptible Gram-positive strain suggests the development of acquired resistance. Potential mechanisms include:

  • Overexpression of Efflux Pumps: The bacteria may have upregulated or acquired genes for efflux pumps that actively transport this compound out of the cell before it can disrupt the ion gradient.[4]

  • Target Site Modification: Mutations in genes encoding membrane proteins or alterations in the composition of the cell membrane could reduce the binding or transport efficiency of the drug.

  • Altered Cell Physiology: Changes in the bacterial metabolism or physiology might compensate for the ion disruption caused by the antibiotic.[3]

Q4: Can this compound be used in combination with other antibiotics?

A4: Yes, combination therapy is a promising strategy. Synergistic effects have been observed when ionophores are combined with other antibiotics, particularly those that increase membrane permeability.[5] For instance, combining a polyether ionophore with a membrane-disrupting agent like polymyxin B can enhance its activity against Gram-negative bacteria.[5]

Troubleshooting Guides

Issue 1: High MIC Values for this compound
Potential Cause Troubleshooting Steps
Intrinsic Resistance (Gram-negative bacteria) 1. Confirm the bacterial species. 2. Consider using this compound in combination with a membrane permeabilizing agent (e.g., polymyxin B). Perform a checkerboard assay to determine synergy.
Acquired Resistance (Gram-positive bacteria) 1. Perform an efflux pump activity assay (e.g., ethidium bromide accumulation assay) to investigate the role of efflux pumps. 2. If efflux is indicated, test this compound in combination with a known efflux pump inhibitor (EPI). 3. Sequence relevant genes (e.g., those encoding membrane proteins or regulatory elements) to identify potential mutations.
Experimental Error 1. Verify the concentration and purity of your this compound stock solution. 2. Ensure your bacterial inoculum is at the correct density (typically ~5 x 10^5 CFU/mL for MIC assays). 3. Check the incubation conditions (time, temperature, atmosphere) and media composition.
Issue 2: Inconsistent Results in Synergy Assays
Potential Cause Troubleshooting Steps
Incorrect Drug Concentrations 1. Re-verify the MIC of each drug individually before performing the checkerboard assay. 2. Ensure the dilution series for both drugs in the checkerboard plate are prepared accurately.
Suboptimal Inoculum Density 1. Prepare a fresh bacterial inoculum standardized to 0.5 McFarland before dilution for the assay.
Inappropriate Incubation Time 1. For checkerboard assays, incubate for 16-20 hours. Shorter or longer times can affect the interpretation of results.

Quantitative Data Summary

The following tables provide illustrative data based on studies of polyether ionophores and general antimicrobial synergy testing.

Table 1: Example MICs of this compound Against Susceptible and Resistant Bacterial Strains

Bacterial StrainPhenotypeThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Susceptible2
Staphylococcus aureus (clinical isolate)Resistant32
Enterococcus faecalis ATCC 29212Susceptible4
Enterococcus faecalis (clinical isolate)Resistant64
Escherichia coli ATCC 25922Intrinsically Resistant>128

Table 2: Example Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with Other Agents

Bacterial StrainCombinationFIC IndexInterpretation
Escherichia coli ATCC 25922This compound + Polymyxin B0.375Synergy
Staphylococcus aureus (resistant)This compound + Efflux Pump Inhibitor0.5Additive
Staphylococcus aureus (resistant)This compound + Beta-lactam1.0Indifference

Note: FIC Index ≤ 0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 indicates antagonism.[6]

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC).[7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

  • Include a growth control (bacteria in CAMHB without antibiotic) and a sterility control (CAMHB only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Checkerboard Synergy Assay

This protocol determines the synergistic, additive, or antagonistic effect of two antimicrobial agents.[6][11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Stock solutions of this compound and the second antimicrobial agent

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the second agent along the y-axis.

  • The final plate should contain a range of concentrations for each drug, both alone and in combination.

  • Prepare a bacterial inoculum as described for the MIC assay.

  • Inoculate each well with the bacterial suspension.

  • Include appropriate growth and sterility controls.

  • Incubate at 37°C for 16-20 hours.

  • Read the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

This assay assesses efflux pump activity by measuring the intracellular accumulation of the fluorescent substrate ethidium bromide.[15][16][17][18][19]

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (EPI) like Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (as a control)[20][21]

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation.

  • Wash the cells with PBS and resuspend in PBS to a specific optical density.

  • Add EtBr to the cell suspension at a sub-inhibitory concentration.

  • Monitor the fluorescence over time. A lower level of fluorescence in the test strain compared to a susceptible control strain suggests active efflux of EtBr.

  • To confirm that efflux is energy-dependent, add glucose to energize the pumps and observe any decrease in fluorescence.

  • As a positive control for efflux inhibition, add an EPI like CCCP and observe the increase in fluorescence, indicating EtBr accumulation.

Visualizations

Resistance_Mechanisms cluster_overcoming Overcoming Resistance cluster_resistance Resistance Mechanisms EPI Efflux Pump Inhibitors Efflux Efflux Pump Overexpression EPI->Efflux Inhibits Synergy Synergistic Agents (e.g., Polymyxin B) Permeability Reduced Permeability (Outer Membrane) Synergy->Permeability Disrupts Barrier Laidlomycin Laidlomycin Phenylcarbamate Efflux->Laidlomycin Expels Drug Permeability->Laidlomycin Blocks Entry Bacteria Bacterial Cell Laidlomycin->Bacteria Enters Cell Bacteria->Efflux Induces Bacteria->Permeability Intrinsic

Caption: Mechanisms of resistance to this compound and strategies to overcome them.

Experimental_Workflow start High MIC Observed mic_assay 1. Perform MIC Assay start->mic_assay gram_stain 2. Gram Stain mic_assay->gram_stain gram_neg Gram-Negative gram_stain->gram_neg Negative gram_pos Gram-Positive gram_stain->gram_pos Positive synergy_assay 3a. Checkerboard Synergy Assay (with permeabilizing agent) gram_neg->synergy_assay efflux_assay 3b. Efflux Pump Assay (EtBr Accumulation) gram_pos->efflux_assay report Report Findings synergy_assay->report efflux_positive Efflux Positive? efflux_assay->efflux_positive synergy_epi 4. Checkerboard Assay (with EPI) efflux_positive->synergy_epi Yes sequencing Consider Sequencing efflux_positive->sequencing No synergy_epi->report sequencing->report

References

Technical Support Center: Enhancing Laidlomycin Phenylcarbamate Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on Laidlomycin phenylcarbamate is limited in publicly available literature. The following guidance is based on established principles for improving the bioavailability of poorly soluble compounds and data from analogous polyether ionophores, such as laidlomycin and its propionate salt. All protocols and quantitative data should be considered illustrative examples and must be adapted based on experimentally determined properties of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound in our rodent studies after oral administration. What are the likely causes?

A1: Low and variable oral bioavailability is common for compounds with poor aqueous solubility, a characteristic of polyether ionophores.[1][2] this compound, being a large, lipophilic molecule, likely falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[3]

The primary bottlenecks are likely:

  • Poor Solubility and Dissolution: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. The rate of dissolution is often the rate-limiting step for absorption.

  • Formulation Issues: Simple suspension formulations in aqueous vehicles can lead to particle aggregation and settling, resulting in inconsistent dosing and absorption.

  • First-Pass Metabolism: While polyether ionophores are primarily active in the gut, any absorbed fraction may be subject to metabolism in the intestinal wall or liver, reducing the amount of active compound reaching systemic circulation.

Q2: What initial steps can we take to improve the formulation of this compound for better oral absorption?

A2: The initial focus should be on enhancing the solubility and dissolution rate. Key strategies include:

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles like oils, self-emulsifying drug delivery systems (SEDDS), or self-microemulsifying drug delivery systems (SMEDDS) is a highly effective approach for lipophilic drugs.[1][4] These systems can maintain the drug in a solubilized state in the GI tract, facilitating absorption.

  • Amorphous Solid Dispersions (ASDs): Dispersing the molecule in a polymeric carrier can create a high-energy amorphous state, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[3][5]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5]

Q3: Are there specific excipients that are recommended for formulating polyether ionophores like this compound?

A3: Yes, selecting the right excipients is crucial. For lipid-based systems, consider the following:

  • Oils: Medium-chain triglycerides (MCTs) like Capryol™ or long-chain triglycerides like corn oil or sesame oil.

  • Surfactants: Non-ionic surfactants with a high HLB (hydrophilic-lipophilic balance) value, such as Cremophor® EL, Tween® 80, or Labrasol®, are used to promote the formation of fine emulsions in the gut.[4]

  • Co-solvents/Co-surfactants: Propylene glycol, PEG 400, or Transcutol® can help to dissolve the drug and the surfactant in the oil phase.

For solid dispersions, common polymeric carriers include povidone (PVP), copovidone (Kollidon® VA 64), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[3]

Q4: How do we select the appropriate animal model for our bioavailability studies?

A4: The choice of animal model is critical and depends on the research question.

  • Rodents (Rats, Mice): Commonly used for initial screening of formulations due to their small size, cost-effectiveness, and availability. Sprague-Dawley or Wistar rats are frequent choices.[6][7]

  • Canines (Beagle Dogs): Often considered a good model for predicting human oral bioavailability due to similarities in gastrointestinal physiology (e.g., gastric pH, transit time).[6][8]

  • Pigs: Their GI tract is anatomically and physiologically very similar to humans, making them a valuable, albeit more complex and costly, model.[6]

It is essential to consider species-specific differences in metabolism (e.g., cytochrome P450 enzyme profiles) when extrapolating results to humans.[6]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data
Potential Cause Troubleshooting Step
Inconsistent Dosing For oral gavage, ensure the formulation is a homogenous solution or a stable, well-suspended micronized mixture. Use positive displacement pipettes for viscous formulations.
Food Effects The presence of food can significantly alter GI physiology and drug absorption. Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water).[9]
Coprophagy (in rodents) Housing animals in cages that prevent coprophagy can reduce variability caused by re-ingestion of excreted drug.
Analytical Method Issues Re-validate the bioanalytical method for precision and accuracy. Check for matrix effects or issues with sample stability during collection and storage.[10]
Issue 2: No Detectable Drug in Plasma
Potential Cause Troubleshooting Step
Poor Aqueous Solubility The compound is not dissolving. Move from a simple suspension to a solubility-enhancing formulation like a lipid-based system (SEDDS) or an amorphous solid dispersion.
Insufficient Assay Sensitivity The Lower Limit of Quantification (LLOQ) of your bioanalytical method may be too high. Optimize the LC-MS/MS method to improve sensitivity.[11]
Extensive First-Pass Metabolism The drug is absorbed but rapidly cleared by the liver before reaching systemic circulation. Consider co-dosing with a known inhibitor of relevant metabolic enzymes (if known) in a preliminary mechanistic study.
Rapid Degradation The compound may be unstable in the acidic environment of the stomach. Investigate the pH stability of the compound and consider enteric-coated formulations if necessary.

Data Presentation

Table 1: Illustrative Physicochemical Properties of this compound (Hypothetical Data)

PropertyValueImplication for Bioavailability
Molecular Weight~818 g/mol High MW can limit passive diffusion.
LogP (calculated)> 5.0Highly lipophilic, indicating poor aqueous solubility.
Aqueous Solubility< 0.1 µg/mLVery low solubility is a major barrier to absorption.
pKa~4.5 (Carboxylic acid)Ionization will be pH-dependent in the GI tract.

Table 2: Example Formulations for Initial Screening (Hypothetical Data)

Formulation IDVehicle CompositionDrug Conc. (mg/mL)Description
F1 (Control)0.5% Methylcellulose in water5Simple aqueous suspension.
F2 (Lipid)Corn Oil5Simple oil-based solution.
F3 (SEDDS)Capryol™ 90 (40%), Cremophor® EL (40%), Transcutol® (20%)20Self-emulsifying system.
F4 (ASD)1:4 Drug-to-Kollidon® VA 64 solid dispersionN/AAmorphous solid dispersion (for capsule filling).

Table 3: Comparative Pharmacokinetic Parameters in Rats (Illustrative Data)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (Frel %)
F1 (Control)15 ± 84.095 ± 45100% (Reference)
F2 (Lipid)45 ± 153.0350 ± 90368%
F3 (SEDDS)250 ± 601.51850 ± 4101947%

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents.

  • Component Selection: Choose an oil, surfactant, and co-solvent system that provides the highest solubility for the drug.

  • Formulation: Accurately weigh the selected components (e.g., 40% oil, 40% surfactant, 20% co-solvent by weight) into a glass vial.

  • Drug Loading: Add the calculated amount of this compound to the excipient mixture.

  • Mixing: Gently heat the mixture to 40-50°C on a magnetic stirrer until the drug is completely dissolved and the solution is clear and homogenous.

  • Characterization: Assess the formulation by dispersing a small amount in water (e.g., 1:100 ratio) and observing the spontaneity and appearance of the resulting emulsion. Droplet size analysis should be performed to confirm microemulsion or nanoemulsion formation.

Protocol 2: Oral Bioavailability Study in Rats
  • Animals: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Groups: Divide animals into groups (n=4-6 per group) for each formulation to be tested. Include an intravenous (IV) group to determine absolute bioavailability if required.

  • Dosing:

    • Oral (PO): Administer the formulation via oral gavage at a target dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the animal's weight (e.g., 5 mL/kg).

    • Intravenous (IV): Administer a solubilized form of the drug (e.g., in DMSO/PEG400) via the tail vein at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., ~100-200 µL) from the tail vein or saphenous vein into EDTA-coated tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Processing: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software like Phoenix WinNonlin®.

Protocol 3: LC-MS/MS Bioanalytical Method Development (General Steps)
  • Tuning: Infuse a standard solution of this compound and a suitable internal standard (e.g., a structurally similar, stable-isotope labeled compound) into the mass spectrometer to optimize the precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Chromatography: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides good peak shape and retention time, separating the analyte from endogenous plasma components.

  • Sample Preparation: Develop a robust method to extract the drug from plasma. Options include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[12]

  • Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.[11]

Visualizations

G cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_bioanalysis Bioanalysis Solubility Solubility Screening (Oils, Surfactants) Ternary Construct Ternary Phase Diagrams Solubility->Ternary Optimization Formulation Optimization (e.g., SEDDS) Ternary->Optimization Characterization In Vitro Characterization (Droplet Size, Dispersion Test) Optimization->Characterization Dosing Oral Dosing to Rats (Fasted) Characterization->Dosing Select Lead Formulation Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation & Storage Sampling->Plasma Extraction Drug Extraction from Plasma (LLE/SPE) Plasma->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK Pharmacokinetic Analysis (Cmax, AUC) LCMS->PK PK->Optimization Feedback Loop

Caption: Workflow for formulation development and in vivo evaluation.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Start High PK Variability Observed Dosing Inconsistent Dosing? Start->Dosing Food Food Effects? Start->Food Analysis Bioanalytical Issues? Start->Analysis Coprophagy Coprophagy (Rodents)? Start->Coprophagy Formulation Improve Formulation Homogeneity Dosing->Formulation Fasting Standardize Fasting Protocol Food->Fasting Revalidate Re-validate LC-MS/MS Method Analysis->Revalidate Caging Use Metabolic Cages Coprophagy->Caging

Caption: Troubleshooting logic for high pharmacokinetic variability.

References

Laidlomycin phenylcarbamate stability under different pH conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Laidlomycin Phenylcarbamate Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the first step to assess the pH stability of this compound?

A1: The initial step is to perform a forced degradation study. This involves subjecting a solution of this compound to a range of pH conditions, from acidic to basic, to identify potential degradation pathways and determine the pH at which the compound is most and least stable.

Q2: How can I quantify the degradation of this compound at different pH values?

A2: High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying the degradation of this compound.[1][2] By monitoring the decrease in the peak area of the parent compound and the appearance of degradation product peaks over time, you can determine the rate of degradation.

Q3: What are the typical signs of this compound degradation?

A3: Degradation can be observed as a loss of potency of the active pharmaceutical ingredient (API), a change in physical appearance (e.g., color change, precipitation), and changes in physicochemical properties such as pH.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent HPLC results Improper sample preparation, column degradation, or mobile phase inconsistency.Ensure accurate and consistent sample dilutions. Use a guard column to protect the analytical column. Prepare fresh mobile phase for each run and ensure it is properly degassed.
Rapid degradation at all pH levels The compound may be inherently unstable in aqueous solutions, or the experimental temperature is too high.Conduct the experiment at a lower temperature (e.g., 4°C) to slow down the degradation rate. Consider using a co-solvent system if the compound has poor aqueous solubility and stability.
No degradation observed The forced degradation conditions are not harsh enough.Increase the temperature, extend the duration of the study, or use more extreme pH values (e.g., 0.1 M HCl, 0.1 M NaOH).
Precipitation of the compound Poor solubility of this compound at a specific pH.Determine the pKa of the compound and its solubility profile across the pH range. Adjust the concentration of the compound or add a suitable co-solvent to maintain solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Different pH Conditions

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl) solutions (1 M, 0.1 M, 0.01 M)

  • Sodium hydroxide (NaOH) solutions (1 M, 0.1 M, 0.01 M)

  • Phosphate or citrate buffer solutions (pH 3, 5, 7, 9, 11)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • For each pH condition, dilute the stock solution with the respective acidic, basic, or buffer solution to a final concentration of 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the mobile phase or a neutral buffer (pH 7).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C or 60°C) for a predetermined period (e.g., 24, 48, 72 hours). Collect aliquots at specified time points.

  • Sample Analysis:

    • Prior to injection, neutralize the acidic and basic samples and filter them through a 0.45 µm syringe filter.

    • Analyze the samples using a validated stability-indicating HPLC method. An example of a suitable mobile phase is a gradient of acetonitrile and water with a formic acid modifier.[1]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each pH condition.

    • Plot the percentage of remaining drug against time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Stability of this compound at 40°C
pH Initial Concentration (µg/mL) Concentration after 24h (µg/mL) Concentration after 48h (µg/mL) Concentration after 72h (µg/mL) Degradation (%) after 72h
1.0 (0.1 M HCl) 10085.272.160.539.5
3.0 10098.196.394.25.8
5.0 10099.298.597.82.2
7.0 10099.599.198.81.2
9.0 10097.895.492.17.9
11.0 10088.377.265.434.6
13.0 (0.1 M NaOH) 10075.658.942.357.7
Table 2: Hypothetical Half-life (t½) of this compound at Different pH Values at 40°C
pH Rate Constant (k) Half-life (t½) in hours
1.0 0.0069100.4
3.0 0.0008866.3
5.0 0.00032310.5
7.0 0.00023465.7
9.0 0.0011630.1
11.0 0.0057121.6
13.0 0.011659.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) dilution Dilute Stock in Buffers (pH 1-13) stock->dilution incubate Incubate at 40°C dilution->incubate sampling Sample at 0, 24, 48, 72h incubate->sampling neutralize Neutralize & Filter sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Degradation hplc->quantify kinetics Determine Kinetics & Half-life quantify->kinetics

Caption: Workflow for pH stability testing of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular laidlomycin Laidlomycin Phenylcarbamate ion_channel Ion Channel (e.g., for K+) laidlomycin->ion_channel Alters ion flux membrane_potential Membrane Potential ion_channel->membrane_potential Disrupts stress Oxidative Stress membrane_potential->stress Induces proliferation Cell Proliferation membrane_potential->proliferation Inhibits apoptosis Apoptosis stress->apoptosis Triggers

Caption: Hypothetical signaling pathway affected by an ionophore.

References

Navigating Laidlomycin Phenylcarbamate Treatment: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Laidlomycin phenylcarbamate (La-PC) in various cell lines. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams of associated signaling pathways to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a carboxylic ionophore. Ionophores are lipid-soluble molecules that bind to specific ions and transport them across cell membranes, disrupting the natural ion gradients.[1] This disruption of ion homeostasis, particularly of cations like K+ and Na+, leads to a cascade of cellular events, including alterations in membrane potential, increased intracellular calcium concentrations, and ultimately, cell death.[2][3]

Q2: Why is there variability in the effective concentration of this compound across different cell lines?

The optimal concentration of La-PC can vary significantly between cell lines due to several factors, including:

  • Membrane Composition: Differences in the lipid composition of cell membranes can affect the efficiency of La-PC insertion and ion transport.

  • Ion Channel and Pump Expression: The baseline expression levels of endogenous ion channels and pumps can influence a cell's ability to counteract the effects of La-PC.

  • Metabolic Rate: Cells with higher metabolic rates may be more susceptible to the disruption of ion gradients.

  • Proliferation Rate: Rapidly dividing cells may be more sensitive to the cytotoxic effects of La-PC.

Q3: What are the expected cellular effects of this compound treatment?

Treatment with La-PC and other ionophores can induce various cellular responses, primarily leading to cell death through apoptosis or necrosis.[4][5] At lower concentrations, apoptosis is often the predominant mechanism, characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.[5] At higher concentrations, necrosis may occur, which involves cell swelling and loss of membrane integrity.[5]

Q4: How should I prepare and store this compound?

For in vitro experiments, La-PC should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no observed cytotoxicity 1. La-PC concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant. 4. Improper storage or handling of La-PC.1. Perform a dose-response experiment to determine the optimal concentration. 2. Extend the incubation period (e.g., 48 or 72 hours). 3. Consider using a different cell line or a combination therapy approach. 4. Ensure La-PC stock solution is stored correctly and freshly diluted for each experiment.
High levels of necrosis at expected apoptotic concentrations 1. La-PC concentration is too high for the specific cell line. 2. Cells are overly sensitive.1. Reduce the concentration of La-PC. 2. Use a cell line known to be less sensitive or perform a more granular dose-response curve.
Inconsistent results between experiments 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Variability in La-PC working solution preparation. 4. Passage number of the cell line.1. Ensure consistent cell seeding density across all experiments. 2. Standardize all incubation periods. 3. Prepare fresh working solutions for each experiment from a reliable stock. 4. Use cells within a consistent and low passage number range.
Precipitate formation in culture medium 1. La-PC is not fully dissolved in the medium. 2. The concentration of La-PC exceeds its solubility in the aqueous medium.1. Ensure the DMSO stock solution is fully dissolved before diluting in the medium. Vortex briefly if necessary. 2. Lower the final concentration of La-PC.

Optimizing this compound Concentration

Due to the limited direct data on this compound, the following tables provide starting concentration ranges based on studies of the closely related ionophore, monensin. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: Reported IC50 Values for Monensin in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)Reference
A375Melanoma0.16[6]
Mel-624Melanoma0.70[6]
Mel-888Melanoma0.12[6]
PC-3E (EMT-like)Prostate Cancer0.076[3]
TEM 4-18 (EMT-like)Prostate Cancer0.018[3]
PC-3 (Parental)Prostate Cancer>1[3]

Table 2: General Starting Concentration Ranges for In Vitro Experiments

Experiment TypeSuggested Starting Concentration Range (µM)Notes
Initial Cytotoxicity Screening0.01 - 10A broad range to identify the sensitive range for a new cell line.
Apoptosis Assays0.1 - 1Lower concentrations are more likely to induce apoptosis over necrosis.[5]
Mechanistic StudiesVariableDependent on the specific endpoint being measured. Should be based on prior cytotoxicity data.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of La-PC to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with La-PC at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms

The primary mechanism of this compound involves the disruption of ion gradients, which can trigger several downstream signaling pathways leading to cell death.

Ionophore_Mechanism General Mechanism of this compound LaPC This compound Membrane Cell Membrane LaPC->Membrane Inserts into Ion_Transport Disruption of Ion Gradients (K+, Na+) Membrane->Ion_Transport Membrane_Potential Altered Membrane Potential Ion_Transport->Membrane_Potential Ca_Influx Increased Intracellular Ca2+ Ion_Transport->Ca_Influx ROS Increased ROS Production Ca_Influx->ROS Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS->Mitochondria Mitochondria->ROS Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: General mechanism of this compound as an ionophore.

The influx of calcium is a critical event that can trigger the intrinsic apoptotic pathway.

Apoptosis_Pathway La-PC Induced Apoptotic Signaling LaPC This compound Ca_Influx Increased Intracellular Ca2+ LaPC->Ca_Influx ER_Stress ER Stress Ca_Influx->ER_Stress Mitochondria Mitochondrial Outer Membrane Permeabilization Ca_Influx->Mitochondria ER_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Downstream signaling cascade leading to apoptosis upon La-PC treatment.

This technical guide provides a foundational framework for researchers working with this compound. Due to the limited specific data on this compound, a careful and systematic approach to determining optimal experimental conditions is strongly recommended.

References

Validation & Comparative

Laidlomycin Phenylcarbamate vs. Other Polyether Ionophores for Coccidiosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of laidlomycin phenylcarbamate in comparison to established polyether ionophores for the control of coccidiosis reveals a significant gap in publicly available research. While laidlomycin and its derivatives are recognized as polyether ionophore anticoccidials, specific efficacy data for the phenylcarbamate ester in poultry is not available in the current scientific literature. This guide, therefore, provides a comprehensive comparison based on available data for laidlomycin propionate and other widely used polyether ionophores—salinomycin, monensin, lasalocid, and maduramicin—to offer a valuable resource for researchers, scientists, and drug development professionals.

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the global poultry industry by impairing nutrient absorption, reducing weight gain, and increasing mortality.[1] Polyether ionophore antibiotics have been a cornerstone of coccidiosis control for decades.[2][3] These compounds, produced by fermentation of Streptomyces spp. or Actinomadura spp., disrupt the ion gradients across the parasite's cell membrane, leading to its death.[4][5][6]

Mechanism of Action of Polyether Ionophores

Polyether ionophores are lipid-soluble molecules that can form complexes with mono- and divalent cations. They insert themselves into the cell membrane of the Eimeria parasite during its extracellular stages (sporozoites and merozoites) and transport these ions across the membrane.[3][6] This influx of ions, particularly sodium, disrupts the parasite's intracellular ionic balance, leading to increased osmotic pressure, cell swelling, and ultimately, lysis.[7] This mode of action effectively prevents the parasite from invading the intestinal cells of the host.[1]

cluster_membrane Parasite Cell Membrane cluster_extracellular cluster_intracellular ionophore Polyether Ionophore channel Ion Channel Formation ionophore->channel Transport across membrane disruption Disruption of Ionic Balance channel->disruption Influx of Na+ Na_ion Na+ Na_ion->ionophore Binding swelling Cellular Swelling and Lysis disruption->swelling Osmotic Imbalance start Day-old Chicks randomization Random Allocation to Treatment Groups start->randomization acclimation Acclimation Period (Basal Diet) randomization->acclimation medication Introduction of Medicated Feed acclimation->medication infection Oral Inoculation with Eimeria Oocysts medication->infection data_collection Data Collection (6-7 days post-infection) infection->data_collection analysis Statistical Analysis and Efficacy Determination data_collection->analysis end Conclusion analysis->end

References

Unraveling Resistance: A Comparative Guide to Laidlomycin Phenylcarbamate and Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health challenge, necessitating a thorough understanding of the cross-resistance potential of all antimicrobial compounds, including those used in veterinary medicine. Laidlomycin phenylcarbamate, a semi-synthetic polyether ionophore antibiotic, is utilized in animal health, primarily as a coccidiostat. While direct and comprehensive studies on cross-resistance between this compound and other antibiotics are not extensively documented in publicly available literature, this guide provides a comparative analysis based on the known mechanisms of ionophore resistance and data from related compounds. This information is crucial for assessing the potential for co-selection of resistance to medically important antibiotics.

Understanding Ionophore Resistance: Cross-Resistance vs. Co-Selection

When evaluating the potential for an antibiotic to contribute to broader resistance, it is essential to distinguish between two primary mechanisms:

  • Cross-resistance: This occurs when a single resistance mechanism confers resistance to multiple structurally related or unrelated antibiotics. For example, an alteration in a bacterial cell wall might prevent several different antibiotics from reaching their target.[1][2][3]

  • Co-selection: This happens when the genes conferring resistance to different antibiotics are genetically linked, often on mobile genetic elements like plasmids.[1][4][5][6] The use of one antibiotic selects for bacteria carrying the entire plasmid, thereby inadvertently selecting for resistance to the other antibiotics as well, even in their absence.

Current research on ionophores suggests that co-selection is a significant concern .[4][5][7][8]

Co-Selection of Resistance: The Role of Mobile Genetic Elements

The primary mechanism by which ionophores are thought to contribute to resistance to other antibiotic classes is through co-selection. The genes responsible for ionophore resistance, such as the narAB operon, have been found on plasmids that also carry resistance genes for antibiotics critical to human medicine.[4][7]

CoSelectionMechanism cluster_plasmid Mobile Genetic Element (Plasmid) Ionophore_Res_Gene Ionophore Resistance Gene (e.g., narAB) Other_Abx_Res_Gene Other Antibiotic Resistance Gene (e.g., Vancomycin, Tetracycline) Bacterium Bacterium Selection Selective Pressure Bacterium->Selection Ionophore_Exposure Exposure to Ionophore Antibiotic (e.g., Laidlomycin) Ionophore_Exposure->Selection Resistant_Population Proliferation of Resistant Bacterial Population Selection->Resistant_Population Selects for bacteria with the plasmid

Caption: Co-selection of antibiotic resistance through plasmid-mediated linkage.

Comparative Data on Ionophore Cross-Resistance

While specific quantitative data for this compound is not available, studies on other ionophores like salinomycin and monensin provide valuable insights into potential cross-resistance patterns.

Table 1: Observed Associations Between Ionophore Resistance and Resistance to Other Antibiotics

Ionophore InvestigatedAssociated Resistant Antibiotic(s)Bacterial SpeciesKey Findings & Citations
SalinomycinVancomycin, Erythromycin, Tetracycline, AmpicillinEnterococcus faecium, Enterococcus faecalisSignificant correlation found between salinomycin resistance and resistance to erythromycin and tetracycline. The narAB genes, conferring salinomycin resistance, were often located on plasmids with other resistance genes.[4]
Monensin, LasalocidBacitracinClostridium aminophilumIonophore-adapted cultures exhibited a 32-fold greater Minimum Inhibitory Concentration (MIC) for bacitracin, suggesting a potential common resistance mechanism.[9]
NarasinBacitracinEnterococcus spp.A strong association was observed between narasin resistance and bacitracin resistance in isolates from broilers. However, further investigation suggested two separate resistance mechanisms.[1]
TetronasinAvoparcin (a glycopeptide similar to vancomycin)Not specifiedCross-resistance was likely due to changes in the porins of the outer membrane.[1][6]

Experimental Protocols for Assessing Cross-Resistance

To definitively determine the cross-resistance profile of this compound, standardized antimicrobial susceptibility testing methods should be employed.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

  • Prepare Bacterial Inoculum: Culture the test bacteria in a suitable broth medium to the logarithmic phase of growth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound and the comparator antibiotics in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth is observed.[10]

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antibiotics based on the size of the zone of growth inhibition around a filter disk impregnated with the antibiotic.

Protocol:

  • Prepare Bacterial Lawn: Spread a standardized suspension of the test bacteria evenly over the surface of an agar plate.

  • Apply Antibiotic Disks: Place paper disks impregnated with known concentrations of this compound and comparator antibiotics onto the agar surface.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zones around each disk where bacterial growth has been inhibited. The size of the zone correlates with the susceptibility of the bacteria to the antibiotic.[10]

ExperimentalWorkflow cluster_setup Experimental Setup cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion (Kirby-Bauer) Start Bacterial Isolate Inoculum_Prep Prepare Standardized Bacterial Inoculum Start->Inoculum_Prep Inoculate_Plates Inoculate 96-Well Plates Inoculum_Prep->Inoculate_Plates Prepare_Lawn Prepare Bacterial Lawn on Agar Plate Inoculum_Prep->Prepare_Lawn Serial_Dilution Prepare Serial Dilutions of Antibiotics Serial_Dilution->Inoculate_Plates Incubate_MIC Incubate Plates Inoculate_Plates->Incubate_MIC Read_MIC Determine MIC Incubate_MIC->Read_MIC Data_Analysis Comparative Data Analysis Read_MIC->Data_Analysis Apply_Disks Apply Antibiotic Disks Prepare_Lawn->Apply_Disks Incubate_Disk Incubate Plate Apply_Disks->Incubate_Disk Measure_Zones Measure Zones of Inhibition Incubate_Disk->Measure_Zones Measure_Zones->Data_Analysis

Caption: Workflow for assessing antibiotic cross-resistance.

Conclusion and Future Directions

While direct evidence is lacking for this compound, the available data for other ionophores strongly suggest that the primary risk for the development of resistance to other antibiotics is through co-selection due to the genetic linkage of resistance genes on mobile elements. The potential for true cross-resistance appears to be less common but has been observed, particularly with bacitracin.

To adequately assess the risk posed by this compound, further research is imperative. This should include:

  • Genomic sequencing of this compound-resistant isolates to identify resistance genes and their location on plasmids.

  • Comprehensive susceptibility testing of resistant isolates against a broad panel of medically important antibiotics.

  • Studies to elucidate the specific mechanisms of resistance to this compound.

Such data will be invaluable for regulatory agencies and the scientific community in making informed decisions about the use of this and other ionophore antibiotics to mitigate the spread of antimicrobial resistance.

References

Meta-analysis of Laidlomycin Phenylcarbamate Studies in Finishing Steers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of studies on Laidlomycin Phenylcarbamate (LPC) for use in finishing steers. It offers an objective comparison of LPC's performance against other ionophores and non-ionophore alternatives, supported by experimental data. Detailed methodologies of key experiments are included to facilitate replication and further research.

Performance Data Summary

The following tables summarize the quantitative data from a pivotal meta-analysis and other comparative studies on the effects of Laidlomycin Propionate (a salt of Laidlomycin) and other feed additives on the performance and carcass characteristics of finishing steers.

Table 1: Meta-analysis of Laidlomycin Propionate vs. Monensin Sodium in Finishing Steers

ParameterLaidlomycin Propionate (LP)Monensin Sodium (MS)Mean DifferenceP-valueCitation
Performance
Average Daily Gain (ADG), live-adjusted ( kg/day )1.641.59+0.05<0.05[1][2]
Average Daily Gain (ADG), carcass-adjusted ( kg/day )1.081.03+0.05<0.05[1][2]
Dry Matter Intake (DMI) ( kg/day )9.849.20+0.64<0.05[1][2]
Feed Efficiency (G:F), live-adjusted0.1670.173-0.006>0.05[1][2]
Feed Efficiency (G:F), carcass-adjusted0.1100.112-0.002>0.05[1][2]
Carcass Characteristics
Hot Carcass Weight (HCW) (kg)370.3358.5+11.8<0.05[1][2]
Health
Liver Abscesses (%)Higher IncidenceLower Incidence-<0.05[1][2]
Mortality (%)No Significant DifferenceNo Significant Difference->0.05[1][2]

Data compiled from the meta-analysis by Cernicchiaro et al. (2016), which included 17 studies, 135 pens, and 13,603 steers. In many of the compared trials, Laidlomycin Propionate was fed in combination with chlortetracycline, while Monensin Sodium was often combined with tylosin. The higher incidence of liver abscesses in the Laidlomycin Propionate group may be attributable to the differing antimicrobial partners.[1][2]

Table 2: Comparative Performance of Laidlomycin Propionate, Other Ionophores, and Non-Ionophore Alternatives

TreatmentADG ( kg/d )DMI ( kg/d )Feed Efficiency (G:F)Key FindingsCitation
Laidlomycin Propionate (LP) 1.649.840.167Increased ADG and DMI compared to Monensin.[1][2][1][2]
Monensin Sodium (MS) 1.599.200.173Improved feed efficiency through reduced DMI.[1][2]
Salinomycin Increased ADG by up to 21% in some studies.VariableImproved feed conversion.A potent ionophore showing significant gains.[3]
Essential Oils Similar to MonensinSimilar to MonensinSimilar to MonensinA potential natural alternative with comparable performance.[2]
Phytogenic Feed Additives Similar to MonensinSimilar to MonensinSlightly lower than MonensinShowed comparable growth performance to Monensin in some studies.[4]

Experimental Protocols

Meta-analysis Comparing Laidlomycin Propionate and Monensin Sodium (Cernicchiaro et al., 2016)

This section details the methodology typical of the studies included in the comprehensive meta-analysis.

  • Objective: To quantify the effects of Laidlomycin Propionate (LP), alone or with chlortetracycline, compared to Monensin Sodium (MS), alone or with tylosin, on performance, health, and carcass traits in finishing steers.[1]

  • Study Design: A systematic review and random-effects meta-analysis of 17 studies, comprising 135 pens and 13,603 steers.[1]

  • Animal Model: Finishing steers in North American feedlots.[1]

  • Treatments:

    • Laidlomycin Propionate (LP) at commercially approved dosages.

    • Monensin Sodium (MS) at commercially approved dosages.

    • Often, LP was administered with chlortetracycline, and MS with tylosin.[1]

  • Data Collection:

    • Performance: Average Daily Gain (ADG), Dry Matter Intake (DMI), and Feed Efficiency (G:F) were measured.

    • Carcass: Hot Carcass Weight (HCW) was recorded.

    • Health: Incidence of liver abscesses and mortality rates were documented.[1]

  • Statistical Analysis: Random-effects meta-analysis models were used to calculate mean differences and odds ratios to compare the effects of the treatments.[5]

General Protocol for Ionophore Efficacy Studies in Finishing Steers

The following is a generalized experimental workflow for studies evaluating the efficacy of ionophores like this compound.

  • Animal Selection: A cohort of finishing steers of similar breed, age, and weight are selected and allowed an acclimation period to the feedlot environment.

  • Randomization: Steers are randomly allocated to treatment groups to minimize bias.

  • Dietary Formulation: A high-energy finishing diet, typically corn-based, is formulated. The experimental ionophore is added to the diet of the treatment group(s), while the control group receives the same diet without the additive.

  • Feeding and Monitoring:

    • Feed is provided ad libitum or at a restricted level, and daily intake is recorded.

    • Animals are weighed at regular intervals (e.g., every 28 days) to calculate ADG.

    • Health status is monitored daily.

Visualizations

Signaling Pathway of Ionophores in the Rumen

The following diagram illustrates the mechanism of action of ionophores like this compound in the rumen.

Ionophore_Mechanism cluster_rumen Rumen Environment cluster_bacteria Gram-Positive Bacterium cluster_effects Effects on Rumen Fermentation cluster_animal Animal Performance Ionophore Ionophore Bacterial_Membrane Cell Membrane Ionophore->Bacterial_Membrane Inserts into membrane Ion_Exchange Disruption of Ion Gradient (K+ out, H+/Na+ in) Bacterial_Membrane->Ion_Exchange ATP_Depletion Increased ATP expenditure to maintain ion balance Ion_Exchange->ATP_Depletion Bacterial_Death Inhibition/Death of Gram-Positive Bacteria ATP_Depletion->Bacterial_Death Shift_in_Microbes Shift in Microbial Population (Favors Gram-Negative Bacteria) Bacterial_Death->Shift_in_Microbes VFA_Production Altered VFA Production Shift_in_Microbes->VFA_Production Methane Decreased Methane Shift_in_Microbes->Methane Reduced methanogens Ammonia Decreased Ammonia Shift_in_Microbes->Ammonia Reduced protein degradation Propionate Increased Propionate VFA_Production->Propionate Acetate Decreased Acetate VFA_Production->Acetate Improved_Efficiency Improved Feed Efficiency & Animal Performance Propionate->Improved_Efficiency More efficient energy source Methane->Improved_Efficiency Reduced energy loss Ammonia->Improved_Efficiency Improved nitrogen utilization Experimental_Workflow Start Start Animal_Selection Animal Selection (Uniform cohort of steers) Start->Animal_Selection Acclimation Acclimation Period Animal_Selection->Acclimation Randomization Randomization to Treatment Groups Acclimation->Randomization Treatment_A Group A (e.g., Laidlomycin) Randomization->Treatment_A Treatment_B Group B (e.g., Monensin) Randomization->Treatment_B Treatment_C Group C (e.g., Control) Randomization->Treatment_C Feeding_Period Feeding Period (Data Collection: DMI, Health) Treatment_A->Feeding_Period Treatment_B->Feeding_Period Treatment_C->Feeding_Period Weighing Regular Weighing (Calculate ADG) Feeding_Period->Weighing Slaughter Slaughter Feeding_Period->Slaughter Analysis Statistical Analysis Weighing->Analysis Carcass_Data Carcass Data Collection (HCW, etc.) Slaughter->Carcass_Data Carcass_Data->Analysis End End Analysis->End

References

Safety Operating Guide

Personal protective equipment for handling Laidlomycin phenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Laidlomycin Phenylcarbamate

This document provides crucial safety and logistical information for the handling and disposal of this compound, a semi-synthetic polyether antibiotic intended for laboratory use only.[1] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

1. Hazard Identification and Immediate Precautions

Key Hazards:

  • Acute Oral Toxicity: Laidlomycin is toxic if swallowed[2].

  • Dust Explosion: Fine dust enrichment of Laidlomycin poses a risk of dust explosion[2].

  • Inhalation Hazard: Avoid dust formation and inhalation[4].

  • Skin and Eye Contact: Avoid contact with skin, eyes, or clothing[4].

Immediate Actions in Case of Exposure:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[2]

  • In Case of Contact: Take off immediately all contaminated clothing. Wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.

  • General Advice: If you feel unwell or in case of doubt, seek medical advice.[2]

2. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned procedures.[5] The following table summarizes the recommended PPE for handling this compound powder.

Body PartRequired PPEStandard/Specification
Hands Chemical-resistant gloves (e.g., Nitrile)Follow manufacturer's guidance for chemical resistance.
Eyes/Face Safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166.[4]
Body Laboratory coatTo protect skin and clothing.
Respiratory Particulate filter respirator (e.g., N95 or higher)EN 143. Recommended when handling powder or if dust is generated.[2]

3. Handling and Storage Procedures

  • Engineering Controls: Handle in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.

  • Safe Handling Practices:

    • Avoid dust formation.

    • Do not eat, drink, or smoke in the work area.[2]

    • Wash hands thoroughly after handling.[2]

    • Remove contaminated clothing and protective equipment before entering eating areas.[2]

  • Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.[4]

    • Store locked up.[2]

    • Incompatible with strong oxidizing agents and strong acids.[4]

4. Disposal Plan

Hazardous chemical waste must not be disposed of down the drain.[6] All waste containing this compound should be collected and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect contaminated disposable PPE (gloves, etc.) in a designated hazardous waste container.

  • Disposal Method:

    • The recommended disposal method for the parent compound, Laidlomycin, is via an industrial combustion plant.[2]

    • Alternatively, consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_documentation Documentation A Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh Compound in Fume Hood B->C D Prepare Solution C->D E Decontaminate Work Surface D->E F Dispose of Waste E->F G Doff PPE F->G H Record Experiment Details G->H

Caption: Standard workflow for handling this compound.

Logical Relationship of Safety Controls

This diagram illustrates the hierarchical relationship of safety controls when working with hazardous chemicals like this compound.

G Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: Hierarchy of safety controls for chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.